9-cis-Retinol acetate-d5
説明
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特性
IUPAC Name |
[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14-/i3D3,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-UMZQUOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\COC(=O)C)/C)\C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinol acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-cis-Retinol acetate-d5, a deuterated analog of a vital Vitamin A derivative. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to support researchers in the fields of drug metabolism, pharmacokinetics, and retinoid signaling.
Introduction
9-cis-Retinol acetate is a synthetic ester of 9-cis-retinol, an isomer of vitamin A. Retinoids, including 9-cis-retinol and its derivatives, are crucial signaling molecules in a variety of biological processes, including vision, immune function, embryonic development, and cell differentiation. The biological effects of retinoids are mediated by nuclear receptors, namely the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). 9-cis-retinoic acid, the oxidized form of 9-cis-retinol, is a high-affinity ligand for RXRs.
The use of stable isotope-labeled compounds, such as this compound, is invaluable in biomedical research. Deuterium-labeled molecules serve as internal standards in quantitative mass spectrometry-based assays, enabling precise tracking and quantification in biological matrices. This guide details a feasible synthetic route to 9-cis-Retinol acetate deuterated on the acetyl group (d3), a common and practical labeling pattern. While the request specifies "d5," the synthesis of a d3-labeled acetate is readily achievable using commercially available deuterated reagents. Further deuteration on the retinol backbone would require a more complex, multi-step synthesis starting from deuterated precursors. This guide will focus on the synthesis of the d3-acetylated compound, which for the purpose of this document will be referred to as 9-cis-Retinol acetate-d3, and will discuss its characterization.
Synthesis of 9-cis-Retinol acetate-d3
The synthesis of 9-cis-Retinol acetate-d3 can be achieved in a two-step process starting from the commercially available all-trans-Retinyl acetate. The first step involves the isomerization of the all-trans isomer to the 9-cis isomer, followed by the hydrolysis of the acetate group to yield 9-cis-Retinol. The final step is the acetylation of 9-cis-Retinol with a deuterated acetylating agent to introduce the stable isotope label.
Experimental Workflow
Caption: Synthesis workflow for 9-cis-Retinol acetate-d3.
Experimental Protocols
Step 1: Synthesis of 9-cis-Retinol from all-trans-Retinyl acetate
This procedure is adapted from a catalytic isomerization method.[1]
-
Isomerization: In a light-protected reaction vessel, dissolve all-trans-Retinyl acetate in hexane. Add a catalytic amount of bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2). The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) under an inert atmosphere (e.g., nitrogen) until equilibrium is reached, typically monitored by HPLC.
-
Purification of 9-cis-Retinyl acetate: After cooling the reaction mixture, the less soluble all-trans-Retinyl acetate is partially removed by crystallization at low temperatures (e.g., -20 °C). The mother liquor, enriched in the 9-cis isomer, is concentrated.
-
Hydrolysis: The enriched mixture of retinyl acetates is dissolved in ethanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Extraction and Purification of 9-cis-Retinol: The reaction mixture is extracted with a non-polar solvent like hexane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude 9-cis-Retinol can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Acetylation of 9-cis-Retinol with Acetic Anhydride-d6
-
Acetylation: Dissolve the purified 9-cis-Retinol in a dry, aprotic solvent such as dichloromethane or pyridine under an inert atmosphere. Add a molar excess of acetic anhydride-d6. If not using pyridine as the solvent, a base such as pyridine or triethylamine should be added to catalyze the reaction and neutralize the acetic acid-d4 byproduct.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until all the 9-cis-Retinol has been consumed.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with dilute acid (if a basic catalyst was used), water, and brine.
-
Final Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 9-cis-Retinol acetate-d3 is purified by column chromatography on silica gel or by preparative HPLC to yield the final product.
Characterization of 9-cis-Retinol acetate-d3
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 9-cis-Retinol acetate-d3.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity and isomeric composition of retinoids.
Table 1: HPLC Parameters for Retinoid Analysis
| Parameter | Normal Phase | Reversed Phase |
| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of ethyl acetate in hexane (e.g., 2-10%) | Gradient of acetonitrile and water |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 325-340 nm | UV at 325-340 nm |
| Expected Elution | Separation of cis/trans isomers | Elution based on polarity |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for retinoids.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ (Da) | Key Fragment Ions (m/z) |
| 9-cis-Retinol acetate | C22H32O2 | 328.2402 | 329.2475 | 269 ([M+H-CH3COOH]+) |
| 9-cis-Retinol acetate-d3 | C22H29D3O2 | 331.2590 | 332.2663 | 269 ([M+H-CD3COOH]+) |
The characteristic fragmentation of retinyl acetates involves the loss of the acetic acid moiety.[2][3] For the d3-labeled compound, the loss of deuterated acetic acid (CD3COOH) would result in a fragment ion at m/z 269, the same as the non-deuterated compound. The confirmation of deuteration relies on the accurate mass measurement of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation and confirming the position of the deuterium label.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | 9-cis-Retinol acetate (ppm) | 9-cis-Retinol acetate-d3 (ppm) |
| -OCOCH₃ | ~2.05 (s, 3H) | Absent |
| -CH₂O- | ~4.75 (d, 2H) | ~4.75 (d, 2H) |
| Vinyl protons | 5.5 - 7.0 (m) | 5.5 - 7.0 (m) |
| Cyclohexene protons | 1.0 - 2.1 (m) | 1.0 - 2.1 (m) |
| Methyl protons | 1.0 - 2.0 (s) | 1.0 - 2.0 (s) |
The most significant difference in the ¹H NMR spectrum of 9-cis-Retinol acetate-d3 compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the acetyl methyl protons at approximately 2.05 ppm. The remaining signals of the retinol backbone should be nearly identical.
Retinoid Signaling Pathway
9-cis-Retinol itself is not the primary active signaling molecule. It is a precursor to 9-cis-retinoic acid, which acts as a ligand for nuclear receptors. The conversion of 9-cis-retinol to 9-cis-retinoic acid involves a two-step oxidation process.
Caption: Metabolic activation and signaling of 9-cis-retinoids.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 9-cis-Retinol acetate-d3. The provided experimental protocols, characterization data, and pathway diagrams offer a valuable resource for researchers working with deuterated retinoids. The use of such labeled compounds is critical for advancing our understanding of retinoid metabolism, signaling, and their roles in health and disease. The methodologies described herein can be adapted and optimized to suit specific research needs, contributing to the development of new therapeutic strategies and diagnostic tools.
References
- 1. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Retinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic potential in dermatology and oncology is well-established. However, the clinical utility of retinoids can be limited by their physicochemical properties, such as poor stability and rapid metabolism. Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated retinoids, with a focus on their synthesis, analysis, and the impact of deuteration on their biological behavior.
The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Design
The primary rationale for deuterating drug molecules lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down when a C-D bond is present at that position. This can lead to a more stable metabolic profile, a longer drug half-life, and potentially reduced formation of toxic metabolites.[][2][3]
Comparative Physicochemical Properties
While extensive quantitative data directly comparing the physicochemical properties of deuterated and non-deuterated retinoids are not widely available in the public domain, we can infer the likely effects of deuteration based on general principles and studies on other deuterated molecules. The following tables summarize the known properties of key non-deuterated retinoids and the anticipated impact of deuteration.
Table 1: Solubility of Retinoids
| Compound | Solvent | Solubility | Expected Impact of Deuteration | Reference |
| all-trans-Retinoic Acid | Water (pH 7.3) | 0.21 µM | Potentially increased solubility. A study on deuterated flurbiprofen showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[4] | [5] |
| all-trans-Retinol | Water (pH 7.3) | 0.06 µM | Similar to retinoic acid, a slight increase in aqueous solubility may be anticipated. | [5] |
| Fenretinide (4-HPR) | Ethanol | ~10 mg/mL (approx. 25.5 mM) | Minimal change expected in organic solvents. | [6][7] |
| Fenretinide (4-HPR) | DMSO | ~10 mg/mL (approx. 25.5 mM) | Minimal change expected in organic solvents. | [6] |
| Fenretinide (4-HPR) | Aqueous Buffer (PBS, pH 7.2, with ethanol) | ~0.3 mg/mL (approx. 0.77 mM) | A modest increase in aqueous solubility is plausible. | [6][7] |
Table 2: Stability of Retinoids
| Compound | Condition | Stability Profile | Expected Impact of Deuteration | Reference |
| all-trans-Retinoic Acid | Organic Solvent | Degradation shows autocatalytic characteristics.[3] | Increased stability due to the kinetic isotope effect, particularly against oxidative degradation. | [3] |
| all-trans-Retinol | In solution | Prone to oxidation and isomerization, especially when exposed to light and heat.[8] | Enhanced stability. For instance, C20-D3-vitamin A has been shown to slow the formation of vitamin A dimers.[9] | [8][9] |
| Fenretinide (4-HPR) | Solid, -20°C | Stable for ≥4 years. | High intrinsic stability is likely to be maintained. | [6] |
Table 3: Lipophilicity of Retinoids
| Compound | Parameter | Value | Expected Impact of Deuteration | Reference |
| all-trans-Retinoic Acid | LogP | ~6.3 | Potentially a slight decrease. Deuteration can subtly alter electronic and van der Waals interactions, which may lead to a minor reduction in lipophilicity.[10] | [11] |
| Fenretinide (4-HPR) | LogP | ~8.0 | A slight decrease in lipophilicity may be observed. | [12] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for this measurement.[5][13][14]
Materials:
-
Deuterated and non-deuterated retinoid powders
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for kinetic solubility, if applicable)
-
Thermomixer or orbital shaker
-
Microcentrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the retinoid powder to a known volume of PBS in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved retinoid using a validated HPLC-UV method.
-
Calibration: Prepare a standard curve of the retinoid of known concentrations to accurately determine the concentration in the saturated solution.
-
Data Reporting: Express the solubility in mg/mL or µM.
Assessment of Chemical Stability (HPLC-Based Kinetic Study)
This protocol describes a method to evaluate the degradation kinetics of deuterated retinoids under various stress conditions.[15][16][17]
Materials:
-
Deuterated and non-deuterated retinoid stock solutions in a suitable organic solvent (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled incubator/water bath
-
Photostability chamber
-
HPLC system with a UV or DAD detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Sample Preparation: Dilute the retinoid stock solution with the respective stressor solution (acid, base, or oxidant) to a known initial concentration. For thermal degradation, use an inert solvent. For photostability, expose the solution in a quartz cuvette.
-
Incubation: Place the samples under the desired stress conditions (e.g., 60°C for thermal stress, UV/Vis light for photostability).
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the sample.
-
Quenching/Neutralization: Immediately stop the degradation reaction. For acidic and basic solutions, neutralize with an equimolar amount of base or acid, respectively. For oxidative stress, the reaction can be quenched by dilution.
-
HPLC Analysis: Analyze the concentration of the remaining parent retinoid in each sample using a validated stability-indicating HPLC method that separates the parent drug from its degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining retinoid concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.
Determination of Lipophilicity (Reverse-Phase HPLC Method)
This protocol provides a high-throughput method to estimate the octanol-water partition coefficient (LogP) using reverse-phase HPLC.[18][19][20]
Materials:
-
Deuterated and non-deuterated retinoid solutions
-
A set of standard compounds with known LogP values
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)
Procedure:
-
System Setup: Equilibrate the HPLC system with the chosen mobile phase. The mobile phase composition should be isocratic.
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column dead time.
-
Analysis of Standards: Inject each standard compound and record its retention time (tᵣ).
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.
-
Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain the equation of the line (log k' = a * LogP + b).
-
Analysis of Test Compounds: Inject the deuterated and non-deuterated retinoid solutions under the same chromatographic conditions and record their retention times.
-
Calculation of LogP: Calculate the log k' for the retinoids and use the regression equation from the standard curve to determine their LogP values.
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
Retinoids exert their biological effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[21][22][23] The signaling cascade is a tightly regulated process involving cellular uptake, metabolism, and gene transcription.
Caption: The retinoid signaling pathway, from cellular uptake to gene regulation.
Experimental Workflow for Physicochemical Characterization
A systematic workflow is essential for the comprehensive physicochemical characterization of a novel deuterated retinoid.
Caption: A typical workflow for the physicochemical characterization of a deuterated retinoid.
Conclusion
Deuteration presents a compelling strategy for optimizing the therapeutic potential of retinoids by enhancing their metabolic stability and potentially improving other physicochemical properties. While direct comparative data for deuterated retinoids remain scarce, the foundational principles of the kinetic isotope effect and evidence from other deuterated pharmaceuticals suggest significant benefits. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of novel deuterated retinoid candidates, enabling researchers and drug development professionals to make data-driven decisions in their pursuit of safer and more effective therapies. Further research dedicated to the quantitative physicochemical characterization of deuterated retinoids is warranted to fully elucidate the impact of this promising molecular modification.
References
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Biological Role of 9-cis-Retinoids in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-retinoic acid, a stereoisomer of all-trans-retinoic acid (ATRA), is a biologically active retinoid that plays a crucial role in a multitude of cellular processes, including gene regulation, differentiation, proliferation, and apoptosis. Its unique ability to bind and activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs) positions it as a pan-agonist with distinct signaling properties compared to ATRA, which is a high-affinity ligand for RARs only. This technical guide provides an in-depth exploration of the synthesis, metabolism, and cellular signaling pathways of 9-cis-retinoids. We present a comprehensive overview of their mechanism of action, focusing on the intricate interplay between RAR and RXR signaling cascades. Furthermore, this document details the profound effects of 9-cis-retinoids on cellular differentiation and apoptosis, supported by quantitative data and detailed experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of molecular biology, oncology, and developmental biology.
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a vast array of physiological processes.[1] Their biological effects are primarily mediated by nuclear receptors that function as ligand-inducible transcription factors.[1] Two families of nuclear retinoid receptors have been identified: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] While all-trans-retinoic acid (ATRA) is the most abundant and well-studied retinoid, its isomer, 9-cis-retinoic acid, possesses unique biological functions due to its distinct receptor binding profile.[3][4] 9-cis-retinoic acid serves as a high-affinity ligand for both RARs and RXRs, allowing it to activate a broader range of signaling pathways.[4][5][6] This dual agonism makes 9-cis-retinoic acid a subject of intense research, particularly for its potential therapeutic applications in cancer and developmental disorders.
Synthesis and Metabolism of 9-cis-Retinoids
The endogenous synthesis of 9-cis-retinoic acid is a complex and tissue-specific process. While its presence in various tissues has been confirmed, the precise enzymatic pathways are still under investigation.
Biosynthesis: One proposed pathway involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid.[7] The conversion of all-trans-retinol to 9-cis-retinal has been observed in cell homogenates, suggesting a potential source for 9-cis-retinoid synthesis.[7] Another potential precursor is 9-cis-β-carotene, which can be cleaved to form 9-cis-retinal.[4]
Key enzymes implicated in the synthesis of 9-cis-retinoic acid include:
-
cis-Retinol Dehydrogenase (cRDH): Oxidizes 9-cis-retinol to 9-cis-retinal.[7]
-
Retinaldehyde Dehydrogenase (RALDH): Catalyzes the oxidation of 9-cis-retinal to 9-cis-retinoic acid.[8]
Metabolism: 9-cis-retinoic acid is subject to metabolic inactivation, primarily through oxidation by cytochrome P450 enzymes, particularly CYP26A1.[9] The major metabolite is 4-oxo-9-cis-retinoic acid.[10]
Signaling Pathways of 9-cis-Retinoids
The biological effects of 9-cis-retinoic acid are mediated through its interaction with RAR and RXR nuclear receptors. These receptors function as ligand-activated transcription factors that regulate the expression of target genes.
Upon ligand binding, RARs and RXRs undergo conformational changes, leading to the dissociation of corepressors and the recruitment of coactivators. This receptor-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.
RXR can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RAR/RXR), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and the peroxisome proliferator-activated receptor (PPAR).[2] The ability of 9-cis-retinoic acid to activate both RAR and RXR allows it to influence a wider array of gene expression profiles compared to RAR-selective ligands like ATRA.
Biological Roles in Cellular Pathways
Cellular Differentiation
9-cis-retinoic acid is a potent inducer of cellular differentiation in various cell types, particularly in neuronal and cancer cells.
-
Neuronal Differentiation: 9-cis-retinoic acid has been shown to be more effective than ATRA in promoting the differentiation of neuroblastoma cells.[11][12] This is evidenced by increased neurite outgrowth, enhanced acetylcholinesterase activity, and changes in the expression of neuronal-specific markers.[12] It can induce neuronal differentiation even in cell lines that are non-responsive to ATRA.[13]
-
Other Cell Types: 9-cis-retinoic acid also influences the differentiation of other cell types, including prostate cancer cells.[14]
Apoptosis
9-cis-retinoic acid can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][11] The induction of apoptosis is often dependent on the cell type and the concentration of 9-cis-retinoic acid. In some neuroblastoma cell lines, apoptosis is observed after the removal of 9-cis-retinoic acid following an initial treatment period.[11] This suggests that the continuous presence of the retinoid may be necessary for the survival of the differentiated cells.[11] The pro-apoptotic effects of 9-cis-retinoic acid are often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspase cascades.[15]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of 9-cis-retinoids with their receptors and their effects on cellular processes.
Table 1: Binding Affinities (Kd) of Retinoids to Nuclear Receptors
| Ligand | Receptor | Kd (nM) | Reference(s) |
| 9-cis-Retinoic Acid | RXRα | 15.7 | [7] |
| 9-cis-Retinoic Acid | RXRβ | 18.3 | [7] |
| 9-cis-Retinoic Acid | RXRγ | 14.1 | [7] |
| 9-cis-Retinoic Acid | RARα | 0.2 - 0.7 | [7] |
| 9-cis-Retinoic Acid | RARβ | 0.2 - 0.7 | [7] |
| 9-cis-Retinoic Acid | RARγ | 0.2 - 0.7 | [7] |
| all-trans-Retinoic Acid | RARα | ~5 | [16] |
| all-trans-Retinoic Acid | RARβ | 0.2 - 0.7 | [7] |
| all-trans-Retinoic Acid | RARγ | 0.2 - 0.7 | [7] |
| all-trans-Retinoic Acid | RXRs | No significant binding | [4][7] |
Table 2: Effective Concentrations of 9-cis-Retinoic Acid in Cellular Assays
| Cellular Process | Cell Line | Effective Concentration | Reference(s) |
| Transcriptional Activation (EC50) | GAL4-RXR/RAR Chimeras | 3 - 20 nM | [7] |
| Inhibition of Cell Proliferation (IC50) | Small Cell Lung Cancer | < 1.0 µM | [8] |
| Inhibition of Cell Proliferation | Head and Neck Squamous Cell Carcinoma | 1 µM | [17] |
| Neuronal Differentiation | Human Neural Stem Cells | 8 - 1000 nM | [9] |
| Apoptosis Induction | PCC7-Mz1 Embryonic Carcinoma | EC50 = 100 nM | [18] |
Table 3: Endogenous and Serum Concentrations of 9-cis-Retinoic Acid
| Sample Type | Condition | Concentration | Reference(s) |
| Human Plasma | Fasting | < 1 nmol/L | [11] |
| Human Plasma | Post-liver consumption | 9 nmol/L | [11] |
| Mouse Kidney | - | 100 pmol/g | [11] |
| Mouse Liver | - | 13 pmol/g | [11] |
| Human Serum | Fed State | 0.1 ± 0.02 nM | |
| Human Serum | Fasting | 0.09 ± 0.01 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological roles of 9-cis-retinoids.
Ligand Binding Assay (Competitive Binding)
This protocol is for determining the binding affinity of unlabeled 9-cis-retinoic acid to RAR or RXR by competing with a radiolabeled ligand.
Materials:
-
Recombinant RAR or RXR protein
-
Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid or [³H]all-trans-retinoic acid)
-
Unlabeled 9-cis-retinoic acid
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled 9-cis-retinoic acid.
-
In a microcentrifuge tube, mix the recombinant receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled 9-cis-retinoic acid in binding buffer.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal, filter binding, or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Determine the dissociation constant (Kd) of the unlabeled ligand using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the transcriptional activity of RAR and RXR in response to 9-cis-retinoic acid.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmids for RAR and/or RXR
-
Reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
9-cis-retinoic acid
-
Cell lysis buffer
-
Luciferase assay reagent and luminometer (for luciferase reporter)
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the receptor expression plasmid(s) and the RARE-reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of 9-cis-retinoic acid or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity against the concentration of 9-cis-retinoic acid to determine the EC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with 9-cis-retinoic acid
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., HEPES buffered saline with CaCl₂)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with 9-cis-retinoic acid.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
9-cis-retinoic acid is a pivotal signaling molecule with a distinct biological profile conferred by its ability to activate both RAR and RXR pathways. This dual agonism translates into potent effects on gene regulation, leading to profound changes in cellular differentiation and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of 9-cis-retinoids in cellular pathways and to explore their therapeutic potential. A thorough understanding of the molecular mechanisms underlying the actions of 9-cis-retinoic acid will undoubtedly pave the way for the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 9-cis-retinoic acid on the proliferation and apoptosis of cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of 9-cis-retinoic acid and receptor-selective retinoids in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. 9-cis-retinoic acid inhibits activation-driven T-cell apoptosis: implications for retinoid X receptor involvement in thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactive effects of 9-cis-retinoic acid and androgen on proliferation, differentiation, and apoptosis of LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [9-cis retinoic acid induces apoptosis in HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of nuclear retinoic acid binding activity in sensitive leukemic cell lines: cell specific uptake of ATRA and RAR alpha protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
The Advent of a Key Research Tool: A Technical Guide to the Discovery and History of 9-cis-Retinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of retinoid research, 9-cis-Retinol acetate has emerged as a critical tool, particularly in the fields of vision science and nuclear receptor signaling. Its utility stems from its role as a stable, synthetic precursor to biologically active retinoids, namely 9-cis-retinal and 9-cis-retinoic acid. This technical guide provides an in-depth exploration of the discovery, history, and application of 9-cis-Retinol acetate as a research tool, offering a comprehensive resource for professionals in the field.
The story of 9-cis-Retinol acetate is intrinsically linked to the discovery of its more famous relatives and their profound biological roles. The initial breakthrough came with the identification of two distinct classes of nuclear receptors that mediate the physiological effects of retinoids: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid was known to be a high-affinity ligand for RARs, the endogenous ligand for RXRs remained elusive for some time. The pivotal discovery in 1992 that 9-cis-retinoic acid is a high-affinity ligand for RXR opened up new avenues of research.[1][2][3] This finding was significant because RXRs act as master regulators, forming heterodimers with a variety of other nuclear receptors, including RARs, the vitamin D receptor, and thyroid hormone receptors.[2]
Subsequent research highlighted the therapeutic potential of modulating these pathways. However, the direct application of 9-cis-retinal and 9-cis-retinoic acid in experimental settings was hampered by their chemical instability. This led to the development of 9-cis-Retinol acetate, a more stable pro-drug that could be reliably administered to cellular and animal models, where it is then metabolized into its active forms.[3] Its particular success in vision research, where it can bypass defects in the visual cycle and restore photoreceptor function, has solidified its importance as a research tool.[3][4][5][6]
Physicochemical Properties and Synthesis
9-cis-Retinol acetate is the acetate ester of 9-cis-retinol. Its increased stability compared to the aldehyde or carboxylic acid forms makes it ideal for storage and in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C22H32O2 | |
| Molecular Weight | 328.49 g/mol | |
| Appearance | Yellow Oil | [7] |
| Storage Conditions | -86°C, Amber Vial, Under inert atmosphere | [7] |
The synthesis of 9-cis-Retinol acetate often starts from the more readily available all-trans-retinyl acetate. One common method involves catalytic isomerization using a palladium catalyst.[4]
Key Research Applications
The primary application of 9-cis-Retinol acetate lies in its ability to serve as a precursor for two key biological molecules: 9-cis-retinal and 9-cis-retinoic acid, each with distinct roles.
Vision Research: Bypassing the Visual Cycle
In the vertebrate visual cycle, 11-cis-retinal acts as the chromophore for opsin proteins in photoreceptor cells. Light induces the isomerization of 11-cis-retinal to all-trans-retinal, triggering the phototransduction cascade. For vision to be sustained, all-trans-retinal must be converted back to 11-cis-retinal. Genetic defects in the enzymes involved in this cycle can lead to severe vision loss.
9-cis-Retinol acetate has proven to be a valuable tool in studying and potentially treating these conditions. When administered, it is converted to 9-cis-retinal, which can bind to opsin to form isorhodopsin.[3][4][6] Isorhodopsin is a functional photopigment that can initiate phototransduction, effectively bypassing the need for 11-cis-retinal and restoring light sensitivity in animal models of retinal diseases like Leber congenital amaurosis (LCA).[8][9]
Nuclear Receptor Signaling: Probing RAR and RXR Pathways
Following its conversion to 9-cis-retinoic acid, this molecule can activate both RAR and RXR nuclear receptors.[2] This dual activity makes 9-cis-Retinol acetate a useful tool for investigating the complex signaling networks governed by these receptors. RXRs are unique in that they form heterodimers with a wide range of other nuclear receptors. The activation of RXR by 9-cis-retinoic acid can, therefore, influence multiple signaling pathways simultaneously.[2] Researchers use 9-cis-Retinol acetate to study gene regulation, cellular differentiation, and proliferation in various contexts, from embryonic development to cancer.
Quantitative Data from In Vivo Studies
Numerous studies have utilized 9-cis-Retinol acetate in mouse models to investigate its effects on retinal function. The following tables summarize key quantitative findings from this research.
Table 1: Effects of 9-cis-Retinol Acetate on Electroretinogram (ERG) Responses in Rpe65-/- Mice
| Dosage | Treatment Duration | a-wave Amplitude Improvement | b-wave Amplitude Improvement | Reference |
| 6.25-50 mg/kg | Single Dose | Dose-dependent increase | Dose-dependent increase | [8][9][10][11][12] |
| 1-12.5 mg/kg/day | 14 days | Dose-dependent increase | Dose-dependent increase | [8][9][11][12] |
| 1 and 4 mg/kg | 8 weeks (intermittent or daily) | Sustained improvement | Sustained improvement | [8][9][10][11][12] |
Table 2: Retinoid Levels in the Eyes of Rpe65-/- Mice After 9-cis-Retinol Acetate Administration
| Dosage | 9-cis-retinal Detected (pmol/eye) | Reference |
| 1 mg/kg/day for 14 days | Not detected | [11] |
| 4 mg/kg/day for 14 days | 38 ± 4 | [11] |
| 12.5 mg/kg/day for 14 days | 95 ± 14 | [11] |
Table 3: Rhodopsin Regeneration in Aged Wild-Type Mice
| Treatment | Rhodopsin/Opsin Ratio | Reference |
| Vehicle | Decreased with age | [4][5][6] |
| 9-cis-Retinol acetate | Increased regeneration ratio | [4][5][6] |
Experimental Protocols
Synthesis of 9-cis-Retinol Acetate from all-trans-Retinyl Acetate
This protocol is based on the catalytic isomerization method.[4]
Materials:
-
all-trans-retinyl acetate
-
Hexane
-
Triethylamine (TEA)
-
(CH3CN)2PdCl2 (Acetonitrile palladium(II) chloride complex)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve all-trans-retinyl acetate in a solution of hexane and a small amount of TEA.
-
Add the (CH3CN)2PdCl2 catalyst to the solution.
-
Stir the mixture overnight in the dark at 65°C under a nitrogen atmosphere.
-
Cool the resulting solution to room temperature and then further to -80°C to crystallize out the remaining all-trans-retinyl acetate.
-
Filter the solution to remove the crystallized all-trans-retinyl acetate.
-
Concentrate the filtrate to obtain a mixture enriched in 9-cis-retinyl acetate.
-
To obtain 9-cis-retinol, the enriched mixture is hydrolyzed using a solution of NaOH in ethanol and water.
-
Extract the 9-cis-retinol with hexane, wash with water, and dry over anhydrous MgSO4.
-
The purified 9-cis-retinol can then be acetylated to yield 9-cis-Retinol acetate.
Oral Gavage Administration in Mice
This is a standard protocol for administering 9-cis-Retinol acetate to mice.[4][8]
Materials:
-
9-cis-Retinol acetate
-
Soybean oil (or other suitable vehicle)
-
Gavage needles
Procedure:
-
Prepare a solution of 9-cis-Retinol acetate in soybean oil to the desired concentration.
-
Gently restrain the mouse.
-
Insert the gavage needle orally and advance it into the esophagus.
-
Slowly administer the desired volume of the 9-cis-Retinol acetate solution.
-
Monitor the animal for any signs of distress after the procedure.
Electroretinography (ERG) in Mice
ERG is used to measure the electrical response of the retina to light stimulation.[10][11][13]
Procedure:
-
Dark-adapt the mice overnight.
-
Under dim red light, anesthetize the mouse.
-
Place a contact lens electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.
-
Present a series of light flashes of increasing intensity to the eye.
-
Record the electrical responses (a-wave and b-wave) using a specialized ERG system.
-
For photopic ERG, light-adapt the mouse before presenting the light flashes.
High-Performance Liquid Chromatography (HPLC) Analysis of Retinoids
HPLC is used to separate and quantify different retinoid isomers in biological samples.[14][15][16][17][18]
Materials:
-
Tissue or serum sample
-
Internal standard (e.g., retinyl acetate)
-
Hexane
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Reversed-phase HPLC column (e.g., C18)
-
UV detector
Procedure:
-
Homogenize the tissue or take a serum sample and add the internal standard.
-
Extract the retinoids from the sample using an organic solvent like hexane.
-
Evaporate the solvent and redissolve the retinoid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the different retinoid isomers on the column using a specific gradient of the mobile phase.
-
Detect the retinoids as they elute from the column using a UV detector set at a wavelength of 325 nm.
-
Quantify the amount of each retinoid by comparing its peak area to that of the internal standard.
Signaling Pathways and Experimental Workflows
The Visual Cycle and the Role of 9-cis-Retinal
The following diagram illustrates the canonical visual cycle and how exogenously supplied 9-cis-Retinol acetate can bypass enzymatic steps to restore the formation of a functional visual pigment.
RAR/RXR-Mediated Gene Transcription
This diagram illustrates the signaling pathway initiated by 9-cis-Retinol acetate leading to the transcriptional regulation of target genes through RAR/RXR heterodimers.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of 9-cis-Retinol acetate in a mouse model of retinal degeneration.
Conclusion
The journey from the discovery of 9-cis-retinoic acid as a crucial ligand for the RXR nuclear receptor to the development and application of 9-cis-Retinol acetate as a research tool exemplifies a successful trajectory in translational science. Its enhanced stability and reliable conversion to biologically active forms have made it an indispensable compound for dissecting the complexities of the visual cycle and the vast regulatory networks controlled by RAR and RXR. The quantitative data and established protocols presented in this guide underscore the significant impact of 9-cis-Retinol acetate on our understanding of retinoid biology and its potential for the development of novel therapeutic strategies for a range of diseases. As research continues, 9-cis-Retinol acetate is poised to remain a cornerstone tool for scientists and drug developers in the years to come.
References
- 1. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 12. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploratory Studies on Retinoid Metabolism Using D5 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting exploratory studies on retinoid metabolism using deuterium-labeled (D5) compounds. The use of stable isotope-labeled tracers, such as D5-retinoids, offers a powerful approach to elucidate the intricate pathways of retinoid absorption, distribution, metabolism, and excretion (ADME) without the complexities and safety concerns associated with radiolabeling. This document details experimental protocols, data presentation strategies, and the visualization of key metabolic and signaling pathways.
Introduction to Retinoid Metabolism and D5 Labeling
Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The biological activity of retinoids is mediated primarily by retinoic acid (RA), which is synthesized from retinol through a two-step oxidation process. Understanding the metabolic fate of retinoids is paramount for the development of novel therapeutics and for assessing nutritional requirements.
Stable isotope labeling with deuterium at five positions (D5) on the retinoid molecule provides a robust tool for metabolic studies. D5-labeled retinoids are chemically identical to their endogenous counterparts but can be distinguished by their increased mass using mass spectrometry (MS). This allows for the precise tracing of the administered compound and its metabolites, differentiating them from the endogenous retinoid pool.
Experimental Design and Protocols
A well-designed experimental protocol is fundamental for obtaining reliable and reproducible data in metabolic studies. The following sections outline key experimental considerations and a generalized protocol for an in vivo study in a rodent model.
Synthesis and Characterization of D5-Labeled Retinoids
The synthesis of D5-labeled retinoids, such as D5-retinyl acetate, is a critical first step. Deuterium atoms are typically introduced at stable positions on the molecule to prevent exchange under physiological conditions. Following synthesis, the purity and isotopic enrichment of the D5-labeled compound must be rigorously verified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Animal Model and Dosing
Sprague-Dawley or Wistar rats are commonly used models for retinoid metabolism studies. Animals should be housed under controlled conditions and may be fed a vitamin A-deficient diet prior to the study to reduce the endogenous retinoid pool, thereby enhancing the signal from the D5-labeled tracer.
Dosing Protocol:
-
Compound: D5-retinyl acetate dissolved in a suitable vehicle (e.g., corn oil).
-
Administration: Oral gavage is a common route to mimic dietary intake. Intravenous or intraperitoneal injections can be used for specific pharmacokinetic studies.
-
Dosage: The dose should be sufficient to allow for the detection of metabolites but should not be pharmacological, unless the study aims to investigate high-dose effects. A typical dose might range from 1 to 5 mg/kg body weight.
Sample Collection
A time-course study is essential to capture the dynamic nature of retinoid metabolism.
-
Blood (Plasma): Serial blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissues: At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, intestine, adipose tissue, eye) are rapidly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C.
-
Urine and Feces: For excretion studies, animals can be housed in metabolic cages to allow for the collection of urine and feces over the study period.
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is crucial to extract retinoids and their metabolites while minimizing degradation and isomerization. All procedures should be performed under low-light conditions to prevent photoisomerization.
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., a known amount of a different deuterated retinoid not expected to be a major metabolite, such as D3-retinoic acid).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (1:1, v/v).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS/MS analysis.
Tissue Sample Preparation:
-
Homogenize a known weight of frozen tissue (e.g., 100 mg) in a suitable buffer on ice.
-
Follow a similar protein precipitation and liquid-liquid extraction procedure as described for plasma.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of D5-labeled retinoids and their metabolites.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of retinoids. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of formic acid, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-fragment ion transitions are monitored for the D5-labeled parent compound and each potential D5-labeled metabolite.
Quantitative Data Presentation
The following tables present hypothetical quantitative data from an in vivo study in rats administered a single oral dose of D5-retinyl acetate (5 mg/kg). These tables are for illustrative purposes to demonstrate the expected outcomes of such a study.
Table 1: Plasma Concentrations of D5-Retinoids Over Time
| Time (hours) | D5-Retinyl Palmitate (ng/mL) | D5-Retinol (ng/mL) | D5-Retinoic Acid (ng/mL) |
| 1 | 150.2 ± 25.1 | 85.7 ± 12.3 | 5.1 ± 1.2 |
| 4 | 280.5 ± 42.8 | 150.3 ± 21.5 | 12.8 ± 2.5 |
| 8 | 195.3 ± 31.2 | 110.9 ± 18.7 | 9.5 ± 1.8 |
| 12 | 98.6 ± 15.4 | 65.2 ± 9.8 | 6.3 ± 1.1 |
| 24 | 25.1 ± 4.9 | 18.4 ± 3.1 | 2.1 ± 0.5 |
| 48 | 5.3 ± 1.2 | 4.1 ± 0.9 | < LOQ |
| 72 | < LOQ | < LOQ | < LOQ |
Data are presented as mean ± standard deviation (n=6 rats per time point). LOQ = Limit of Quantification.
Table 2: Tissue Distribution of D5-Retinoids at 24 Hours Post-Dose
| Tissue | D5-Retinyl Esters (ng/g) | D5-Retinol (ng/g) | D5-Retinoic Acid (ng/g) |
| Liver | 1250.6 ± 180.4 | 85.2 ± 15.1 | 15.3 ± 3.2 |
| Kidney | 150.3 ± 22.7 | 25.8 ± 4.9 | 8.1 ± 1.5 |
| Intestine | 80.5 ± 12.1 | 15.3 ± 2.8 | 5.2 ± 1.1 |
| Adipose | 350.2 ± 55.9 | 10.1 ± 1.9 | < LOQ |
| Eye | 45.7 ± 8.3 | 5.9 ± 1.2 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=6 rats). LOQ = Limit of Quantification.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.
Illuminating Vitamin A's Journey: A Technical Guide to Isotopic Labeling in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A, a vital fat-soluble nutrient, plays a critical role in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. Understanding the intricate dynamics of its absorption, storage, metabolism, and utilization is paramount for advancing nutritional science and developing therapeutic interventions for a range of diseases. Isotopic labeling has emerged as a powerful and indispensable tool in this endeavor, allowing researchers to trace the metabolic fate of vitamin A with high precision and sensitivity. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of isotopically labeled vitamin A in metabolic research. By offering detailed protocols and clear data presentation, this document aims to equip researchers with the knowledge to effectively design and execute studies that unravel the complexities of vitamin A metabolism.
Isotopically Labeled Vitamin A Analogs
The foundation of any isotopic labeling study lies in the availability of suitable tracer molecules. For vitamin A research, stable isotopes of hydrogen (deuterium, ²H or D) and carbon (¹³C) are most commonly employed, as they are non-radioactive and safe for human studies.[1][2] Several deuterated and ¹³C-labeled analogs of retinol and retinyl esters are commercially available or can be synthesized.
Commonly Used Isotopically Labeled Vitamin A Analogs:
-
Deuterated Retinol/Retinyl Esters: These compounds, such as [²H₄]-retinyl acetate or [²H₈]-retinyl acetate, are frequently used in deuterated-retinol-dilution (DRD) techniques to assess total body vitamin A stores.[3]
-
¹³C-Labeled Retinol/Retinyl Esters: Analogs like [¹³C₂]-retinyl acetate or [¹³C₁₀]-retinyl acetate offer an alternative for dilution studies and can be analyzed with high precision using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[4][5]
The choice of isotope and the position of labeling depend on the specific research question, the analytical instrumentation available, and the desired sensitivity of the study.
Key Experimental Protocols
Deuterated Retinol Dilution (DRD) Technique for Total Body Vitamin A Stores Assessment
The DRD technique is a widely used method to quantitatively estimate the total body pool of vitamin A in humans.[6]
Methodology:
-
Baseline Blood Sample Collection: A blood sample is collected from the subject to determine the natural abundance of the isotope.[7]
-
Administration of Labeled Vitamin A: A precisely known amount of deuterated retinyl acetate (e.g., [²H₄]-retinyl acetate) dissolved in a suitable carrier like corn oil is orally administered to the subject.[8] The dose varies depending on the age of the subject and the sensitivity of the analytical instrument.[8]
-
Equilibration Period: The labeled vitamin A is allowed to distribute and equilibrate with the endogenous vitamin A pools in the body. This period typically ranges from 4 to 21 days.[6][9][10]
-
Post-Dose Blood Sample Collection: After the equilibration period, a second blood sample is collected.[9]
-
Sample Preparation and Analysis:
-
Retinol is extracted from the serum or plasma samples.[11]
-
The extracted retinol is often derivatized to a more volatile form, such as trimethylsilyl (TMS)-retinol, for gas chromatography.[11]
-
The ratio of the deuterated to the unlabeled retinol is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
-
-
Calculation of Total Body Stores: The total body vitamin A stores are calculated using the Olson equation or mass balance equations, which take into account the dose of the tracer administered and the dilution of the tracer in the body's vitamin A pool.[7][8][11]
Dual-Isotope Ratio Method for Vitamin A Absorption Studies
This method allows for the determination of vitamin A absorption efficiency.[13][14]
Methodology:
-
Tracer Administration: Two different isotopically labeled forms of vitamin A are used. One is administered orally (e.g., [³H]retinyl acetate in rats), and the other is administered intravenously (e.g., [¹⁴C]vitamin A-labeled lymph in rats).[13][15] For human studies, two different stable isotopes would be used.
-
Serial Blood Sampling: Blood samples are collected at multiple time points following the administration of the tracers.[13][15]
-
Isotope Analysis: The plasma or serum is analyzed to determine the concentration of each isotopic label.
-
Calculation of Absorption: Vitamin A absorption is calculated as the ratio of the fraction of the oral dose to the fraction of the intravenous dose present in the plasma over time.[13]
Quantification of Vitamin A and its Metabolites using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various forms of vitamin A and its metabolites in biological samples.[16][17][18]
Methodology:
-
Sample Preparation:
-
Serum or plasma samples (typically 200 µL) are subjected to protein precipitation using a solvent like acetonitrile or liquid-liquid extraction to isolate the retinoids.[16]
-
An internal standard (e.g., a deuterated analog of the analyte) is added to correct for extraction losses and matrix effects.[16]
-
-
Chromatographic Separation: The extracted analytes are separated using a liquid chromatography system, often with a C18 reverse-phase column.[16] A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol) with an additive like formic acid is commonly used.[16]
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into a tandem mass spectrometer.
-
Quantification is achieved using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[16]
-
-
Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.[16]
Data Presentation: Quantitative Insights from Isotopic Labeling Studies
The following tables summarize key quantitative data obtained from various metabolic studies utilizing isotopically labeled vitamin A.
Table 1: Vitamin A Total Body Stores (TBS) in Different Human Populations
| Population | Isotopic Tracer | Mean TBS (μmol) | Liver Concentration (μmol/g) | Reference |
| Bangladeshi Men (low intake) | [²H]-retinyl acetate | 0.059 ± 0.032 | 0.047 ± 0.025 | [19] |
| Filipino Adults | [²H₄]-retinyl acetate | - | - | [10] |
| Guatemalan Adults | [²H₄]-retinyl acetate | - | - | [10] |
| Young Adult Women (USA) | [¹³C₂]-retinol | - | 0.45 ± 0.31 | [5] |
| Children (Bangladesh, 9-17 mo) | ¹³C-labeled retinyl acetate | 198 | - | [4] |
| Children (Philippines, 12-18 mo) | ¹³C-labeled retinyl acetate | 533 | - | [4] |
| Children (Guatemala, 35-65 mo) | ¹³C-labeled retinyl acetate | 1062 | - | [4] |
| Young People with SCD-HbSS | [¹³C₁₀]-retinol | 428 | ~0.3 | [20] |
| Healthy Peers (of SCD-HbSS) | [¹³C₁₀]-retinol | 406 | - | [20] |
| Nonpregnant Ghanaian Women | [²H₆]-retinyl acetate | 973 | - | [21] |
Table 2: Kinetic Parameters of Vitamin A Metabolism
| Subject Group | Parameter | Value | Reference |
| Neonatal Rats (Control) | Retinol Recycling (plasma-tissue) | 144 times | [22] |
| Neonatal Rats (VARA-supplemented) | Retinol Recycling (plasma-tissue) | 100 times | [22] |
| Adult Humans | Equilibration Time | < 20 days | [23] |
| Theoretical Adult Humans | Vitamin A Absorption Efficiency | 55 - 90% (assigned range) | [24] |
| Rats | Vitamin A Absorption (plasma isotope ratio) | 75% (by day 14) | [13][15] |
| Rats | Fecal Recovery of Oral Dose (day 0-6) | 6.2% ± 0.84% | [13][15] |
| Ileostomy Subjects | Vitamin A Equivalency of β-carotene (in oil) | 3.6:1 | [14] |
| Ileostomy Subjects | Apparent Absorption of β-carotene (oil diet) | 30% | [14] |
| Ileostomy Subjects | Apparent Absorption of β-carotene (mixed diet) | 16% | [14] |
| Nonpregnant Ghanaian Women | Vitamin A Disposal Rate | 1.3 µmol/d | [21] |
Table 3: Analytical Method Performance for Vitamin A Quantification
| Analytical Method | Analyte(s) | Linearity Range | LLOQ | Precision (%CV) | Reference |
| LC-MS/MS | Retinoids and metabolites | 1 - 1000 ng/mL | sub ng/mL levels | < 10% | [16] |
| LC-MS/MS | Vitamin A (retinol) | 0.1 - 4.0 µmol/L | - | 5.0% | [17] |
| UPLC-MS/MS | Vitamin A (retinol) | 28 - 4800 ng/mL | - | ≤ 6.9% | [18] |
| LC-MS/MS | All-trans retinoic acid | - | 50 pg/mL | - | [25] |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex signaling pathways and experimental workflows involved in vitamin A metabolic research.
Caption: Vitamin A metabolism and retinoic acid signaling pathway.
Caption: Experimental workflow for the Deuterated Retinol Dilution (DRD) technique.
Conclusion
Isotopic labeling of vitamin A is a cornerstone of modern metabolic research, providing unparalleled insights into its complex in vivo dynamics. The methodologies outlined in this guide, from the well-established deuterated retinol dilution technique to advanced LC-MS/MS-based quantification of metabolites, offer researchers a robust toolkit to investigate vitamin A status, absorption, and kinetics. The quantitative data presented herein highlight the diverse applications of these techniques across various populations and research questions. As analytical technologies continue to advance, the precision and scope of isotopic labeling studies will undoubtedly expand, further illuminating the multifaceted roles of vitamin A in health and disease and paving the way for more effective nutritional and therapeutic strategies.
References
- 1. Use of Stable Isotopes to Evaluate Bioefficacy of Provitamin A Carotenoids, Vitamin A Status, and Bioavailability of Iron and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research recommendations for applying vitamin A-labelled isotope dilution techniques to improve human vitamin A nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the deuterated-retinol-dilution technique to monitor the vitamin A status of Nicaraguan schoolchildren 1 y after initiation of the Nicaraguan national program of sugar fortification with vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nutrition.org [nutrition.org]
- 5. Vitamin A isotope dilution predicts liver stores in line with long-term vitamin A intake above the current Recommended Dietary Allowance for young adult women1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of isotope dilution technique in vitamin A nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. iaea.org [iaea.org]
- 10. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin A equivalency and apparent absorption of beta-carotene in ileostomy subjects using a dual-isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin A Absorption Determined in Rats Using a Plasma Isotope Ratio Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A simultaneous quantitative method for vitamins A, D and E in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. The paired deuterated retinol dilution technique can be used to estimate the daily vitamin A intake required to maintain a targeted whole body vitamin A pool size in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Compartmental Modeling and Retinol Isotope Dilution to Determine Vitamin A Stores in Young People with Sickle Cell Disease Before and After Vitamin A Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bouillon.ucdavis.edu [bouillon.ucdavis.edu]
- 22. Retinol kinetics in unsupplemented and vitamin A-retinoic acid supplemented neonatal rats: a preliminary model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. www-pub.iaea.org [www-pub.iaea.org]
- 24. Vitamin A Absorption Efficiency Determined by Compartmental Analysis of Postprandial Plasma Retinyl Ester Kinetics in Theoretical Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Deuterated Vitamin A Analogs: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated vitamin A analogs, invaluable tools for researchers in pharmacology, drug metabolism, and nutritional sciences. The introduction of deuterium at specific positions within the vitamin A molecule allows for kinetic isotope effect studies, metabolic tracking, and the stabilization of the molecule against certain degradation pathways. This document details synthetic strategies, experimental protocols, and characterization methods for preparing deuterated retinol, retinal, and retinoic acid analogs. Furthermore, it outlines the key signaling pathways of vitamin A to provide a biological context for the application of these deuterated compounds. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction to Deuterated Vitamin A Analogs in Research
Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in a myriad of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The biological activity of vitamin A is mediated by various forms, primarily retinol, retinal, and retinoic acid.
The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), in the vitamin A molecule offers significant advantages for research applications. This isotopic substitution, known as deuteration, can lead to a kinetic isotope effect (KIE), where the increased mass of deuterium slows down chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This property is particularly useful for:
-
Metabolic Studies: Tracking the metabolic fate of vitamin A and its analogs in vivo and in vitro. The mass difference allows for easy detection and quantification by mass spectrometry.
-
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.
-
Mechanistic Studies: Elucidating the mechanisms of enzymatic reactions involving vitamin A.
-
Therapeutic Development: Enhancing the metabolic stability and therapeutic profile of retinoid drugs. For instance, deuteration at the C20 position of vitamin A has been shown to slow the formation of detrimental vitamin A dimers, which are implicated in certain degenerative eye diseases[1][2][3].
This guide focuses on the chemical synthesis of various deuterated vitamin A analogs, providing detailed methodologies for their preparation and characterization.
Synthetic Strategies for Deuterated Vitamin A Analogs
The synthesis of deuterated vitamin A analogs typically starts from readily available precursors like β-ionone and employs key organic reactions to build the polyene chain and introduce deuterium at specific positions. The two primary strategies involve the use of deuterated building blocks or deuterium exchange reactions on non-deuterated intermediates.
Key reactions in the synthesis of the vitamin A backbone include the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, which are pivotal for forming the carbon-carbon double bonds of the polyene chain with high stereoselectivity[4][5][6][7].
Synthesis of Deuterated Retinaldehyde Analogs
Deuterated retinaldehyde is a crucial precursor for the synthesis of other deuterated vitamin A analogs and is also used directly in vision research.
Experimental Protocol: Synthesis of 20,20,20-trideuteroretinaldehyde (retinal-d₃)
This protocol is adapted from methodologies involving aldol condensation and subsequent olefination reactions[8][9].
-
Preparation of deuterated acetone (acetone-d₆): Commercially available acetone-d₆ is typically used.
-
Aldol Condensation: β-Ionylidene acetaldehyde is reacted with a significant excess of acetone-d₆ in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature for several hours.
-
Purification: The resulting C18-ketone-d₆ is purified by column chromatography on silica gel.
-
Wittig-Horner Reaction: The purified C18-ketone-d₆ is then reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF). This reaction extends the carbon chain to form the retinal backbone.
-
Reduction and Oxidation: The resulting nitrile is reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Final Purification: The final product, 20,20,20-trideuteroretinaldehyde, is purified by column chromatography.
Synthesis of Deuterated Retinol Analogs
Deuterated retinol is often used in metabolic studies and as a precursor for the synthesis of deuterated retinyl esters.
Experimental Protocol: Synthesis of 14,20,20,20-tetradeuteroretinol (retinol-d₄)
This synthesis involves the use of a deuterated building block in a convergent synthesis approach[9][10].
-
Preparation of a deuterated C5 building block: A suitable C5 fragment is synthesized with deuterium at the desired positions. For instance, 4,4-dimethoxybut-2-one can be pentadeuterated by treatment with D₂O in the presence of a catalytic amount of K₂CO₃[9].
-
Coupling with a C15 fragment: The deuterated C5 building block is then coupled with a non-deuterated C15 fragment, such as β-ionylidene acetaldehyde, through a series of reactions, often involving Grignard or Wittig-type couplings.
-
Chain Elongation and Functional Group Manipulation: The coupled product undergoes further reactions to extend the polyene chain and introduce the alcohol functionality. This may involve reduction of a ketone or an ester.
-
Purification: The final deuterated retinol analog is purified using chromatographic techniques.
Synthesis of Deuterated Retinoic Acid Analogs
Deuterated retinoic acid is a valuable tool for studying the mechanisms of action of this potent signaling molecule.
Experimental Protocol: Synthesis of Deuterated Retinoic Acid
This protocol is a general scheme based on the oxidation of a deuterated retinaldehyde precursor[11].
-
Synthesis of Deuterated Retinaldehyde: A deuterated retinaldehyde analog is synthesized as described in section 2.1.
-
Oxidation: The deuterated retinaldehyde is oxidized to the corresponding carboxylic acid. A common and mild oxidizing agent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in a solvent like dichloromethane at room temperature.
-
Purification: The resulting deuterated retinoic acid is purified by crystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various deuterated vitamin A analogs, including reaction yields and isotopic enrichment levels where reported.
Table 1: Synthesis of Deuterated Retinaldehyde Analogs
| Deuterated Analog | Starting Material | Key Reactions | Reported Yield (%) | Deuterium Incorporation (%) | Reference(s) |
| 20,20,20-(²H₃)retinaldehyde | β-Ionylidene acetaldehyde, Acetone-d₆ | Aldol Condensation, Wittig-Horner | Not specified | >95 | [8][9] |
| 14-(²H)retinal | β-Ionone, CD₃CN | Peterson Olefination, Wittig-Horner | Not specified | Not specified | [9] |
| 15-(²H)retinal | Methyl retinoate | LiAlD₄ reduction, MnO₂ oxidation | Not specified | Not specified | [9] |
| 14,15-(²H₂)retinal | [14-D]-retinal | Reduction and Oxidation | Not specified | Not specified | [9] |
Table 2: Synthesis of Deuterated Retinol Analogs
| Deuterated Analog | Starting Material | Key Reactions | Reported Yield (%) | Deuterium Incorporation (%) | Reference(s) |
| 14,20,20,20-(²H₄)retinol | Deuterated 4,4-dimethoxybut-2-one | Convergent Synthesis | Not specified | ~80 | [9] |
| 12,14,20,20,20-(²H₅)retinol | Not specified | Wittig-Horner, Deuterium Exchange | Not specified | Not specified | [10] |
| 10,19,19,19-(²H₄)retinol | Not specified | Wittig-Horner, Deuterium Exchange | Not specified | 99 | [10] |
Characterization of Deuterated Vitamin A Analogs
The synthesized deuterated vitamin A analogs must be rigorously characterized to confirm their structure, purity, and the extent of deuterium incorporation. The primary analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H NMR is used to confirm the overall structure of the molecule. The disappearance or reduction in the intensity of signals corresponding to the deuterated positions provides evidence of successful deuterium incorporation. ²H NMR can also be used to directly observe the deuterium signals.
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight of the synthesized analog and quantifying the level of deuterium enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for this purpose[12][13]. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
Vitamin A Signaling Pathways
Understanding the biological context in which deuterated vitamin A analogs are used is crucial for their effective application in research. The two major signaling pathways involving vitamin A are the visual cycle in the retina and the retinoic acid signaling pathway that regulates gene expression.
The Visual Cycle
The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore required for vision after it has been photoisomerized to all-trans-retinal by light. This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells of the eye[14][15][16][17].
Caption: The Visual Cycle Pathway.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) acts as a signaling molecule that regulates gene expression by binding to nuclear receptors. This pathway is fundamental for cellular growth, differentiation, and embryonic development[18][19][20][21][22][23][24][25][26].
Caption: Retinoic Acid Signaling Pathway.
Conclusion
The synthesis of deuterated vitamin A analogs provides researchers with powerful tools to investigate the complex roles of retinoids in biology and medicine. The synthetic routes outlined in this guide, primarily leveraging Wittig-type reactions and deuterium exchange, allow for the site-specific incorporation of deuterium into the vitamin A backbone. Careful characterization using NMR and mass spectrometry is essential to ensure the quality of these isotopic tracers. By applying these deuterated analogs in well-designed experiments, scientists can continue to unravel the intricate mechanisms of vitamin A metabolism and signaling, paving the way for new therapeutic interventions for a range of diseases.
References
- 1. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Enrichment of Vitamin A at the C20 Position Slows the Formation of Detrimental Vitamin A Dimers in Wild-type Rodents* | Semantic Scholar [semanticscholar.org]
- 3. Deuterium enrichment of vitamin A at the C20 position slows the formation of detrimental vitamin A dimers in wild-type rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oculogenetica.com [oculogenetica.com]
- 16. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 17. Visual cycle - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Introduction to 9-cis-Retinoids and Nuclear Receptor Signaling
An In-Depth Technical Guide to the Role of 9-cis-Retinoids in Nuclear Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
The Retinoid Family and their Biological Significance
Retinoids, a class of compounds derived from vitamin A (retinol), are essential for a multitude of physiological processes, including embryonic development, vision, immune function, and cellular differentiation and proliferation.[1] The biological activities of retinoids are mediated by their interaction with specific nuclear receptors, which function as ligand-activated transcription factors to regulate the expression of target genes.
Overview of Nuclear Receptors
Nuclear receptors are a superfamily of intracellular proteins that, upon binding to their cognate ligands, directly regulate gene expression. They typically consist of a DNA-binding domain (DBD) and a ligand-binding domain (LBD). This family includes receptors for steroid hormones, thyroid hormones, and various lipid-soluble molecules.
Emergence of 9-cis-Retinoic Acid as a Key Signaling Molecule
Initially, all-trans-retinoic acid (atRA) was identified as the primary active metabolite of vitamin A, mediating its effects through the Retinoic Acid Receptors (RARs). However, the discovery of a second class of retinoid receptors, the Retinoid X Receptors (RXRs), led to the identification of 9-cis-retinoic acid as their high-affinity ligand.[2][3][4] This discovery unveiled a new layer of complexity in retinoid signaling, establishing 9-cis-retinoic acid as a crucial hormone that governs a wide array of genetic programs.
Part 2: Biosynthesis and Metabolism of 9-cis-Retinoic Acid
Synthesis from All-trans-retinol
The in vivo synthesis of 9-cis-retinoic acid is a multi-step enzymatic process that originates from all-trans-retinol. While the complete pathway is still under investigation, a key proposed route involves the isomerization of all-trans-retinol to 9-cis-retinol, which is then oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid.[5][6] Some studies suggest that the isomerization may also occur at the level of retinoic acid itself.[7]
Key Enzymes in the Biosynthetic Pathway
Several enzymes are implicated in the biosynthesis of 9-cis-retinoic acid. A cis-retinol dehydrogenase (cRDH) has been identified that oxidizes 9-cis-retinol to 9-cis-retinal.[5][8] The subsequent oxidation of 9-cis-retinal to 9-cis-retinoic acid is likely catalyzed by retinaldehyde dehydrogenases (RALDHs).
Biosynthesis of 9-cis-retinoic acid.
Catabolism and Elimination
The elimination of 9-cis-retinoic acid is primarily through metabolism.[9] One of the main metabolites is 4-oxo-9-cis-retinoic acid.[9] The half-life of 9-cis-retinoic acid in human plasma is relatively short, in the range of 1.3 to 2.4 hours.[9]
Part 3: The Central Role of Retinoid X Receptors (RXRs)
RXR Isoforms (α, β, γ)
There are three distinct RXR isotypes: RXRα, RXRβ, and RXRγ, each encoded by a separate gene.[10] These isotypes exhibit tissue-specific expression patterns, suggesting they may have both redundant and unique functions.
Ligand Binding: A High Affinity for 9-cis-Retinoic Acid
9-cis-retinoic acid has been identified as a high-affinity ligand for all three RXR isotypes.[10][11] In contrast, all-trans-retinoic acid does not bind to RXRs with any significant affinity.[3][4] This specificity highlights the unique role of 9-cis-retinoic acid in mediating RXR-dependent signaling pathways.
RXR Homodimerization and Signaling
Upon binding 9-cis-retinoic acid, RXRs can form homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby activating their transcription.
References
- 1. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Early Research on 9-cis-Retinyl Acetate as a Tracer Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research concerning 9-cis-retinyl acetate, with a particular focus on its synthesis, metabolic fate, and the methodologies that underpin its use as a tracer compound. While early research did not extensively use isotopically labeled 9-cis-retinyl acetate as a tracer in the classical sense, this guide synthesizes available data on its metabolism and the synthesis of labeled retinoids to provide a comprehensive overview for researchers.
Introduction
9-cis-retinyl acetate is a synthetic derivative of vitamin A and a precursor to 9-cis-retinal and 9-cis-retinoic acid, molecules of significant biological interest. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), giving it a distinct biological activity profile compared to its all-trans isomer[1]. The potential of 9-cis-retinoids in therapeutic areas, particularly in treating retinal degenerative diseases like Leber congenital amaurosis (LCA), has driven much of the research into its metabolic pathways[2][3]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9-cis-retinyl acetate is crucial for its development as a therapeutic agent. Tracer studies, employing isotopically labeled compounds, are the gold standard for elucidating these processes. This guide outlines the synthesis of such tracers, their metabolic pathways, and the experimental protocols used in their evaluation.
Synthesis of 9-cis-Retinoids for Tracer Studies
The generation of 9-cis-retinoids for research and therapeutic use can be achieved through multi-step total synthesis or, more efficiently, through the catalytic isomerization of the more readily available all-trans-retinoids[2]. For tracer studies, stable isotopes like Deuterium (²H or D) or Carbon-13 (¹³C) are incorporated into the molecular structure.
Catalytic Isomerization
A common method for producing 9-cis-retinyl acetate involves the palladium-catalyzed isomerization of all-trans-retinyl acetate[2][3]. The process generally involves dissolving all-trans-retinyl acetate in a solution with a palladium catalyst, such as (CH₃CN)₂PdCl₂, and stirring the mixture, often at an elevated temperature, until a desired ratio of 9-cis to all-trans isomer is achieved. The 9-cis isomer can then be purified through crystallization[2].
Isotopic Labeling
The synthesis of isotopically labeled retinoids is essential for their use as tracers. Deuterium-labeled 9-cis-retinyl acetate (e.g., 9-cis-retinyl acetate-d5) is available commercially and can be used as an internal standard or tracer in quantitative analysis by mass spectrometry[4]. The synthesis of such compounds involves using deuterated starting materials in the chemical synthesis pathway[5]. For example, 9-CD₃-9-cis-retinal has been synthesized from β-ionone using a deuterated methyl ketone in a six-step procedure involving Horner-Wadsworth-Emmons reactions[5]. Similar principles can be applied to synthesize labeled 9-cis-retinyl acetate for metabolic studies. Patents also describe methods for synthesizing tritium (³H) labeled 9-cis-retinoic acid, which can achieve high specific activity for sensitive detection[6].
Metabolic Pathways and Pharmacokinetics
Once administered, 9-cis-retinyl acetate undergoes metabolic conversion to other active retinoids. Its pharmacokinetics can be influenced by the vehicle used for administration.
Absorption and Vehicle Effect
The choice of vehicle for oral administration significantly impacts the absorption of 9-cis-retinyl acetate. Studies in mice have shown that soybean oil and sunflower oil vehicles lead to the highest plasma levels of its active metabolites, fatty acid 9-cis-retinyl esters and 9-cis-retinol, compared to canola and rapeseed oils[3]. Peak plasma levels of these metabolites are typically observed around 3 hours after administration by gastric gavage[3].
Metabolic Conversion
The primary metabolic pathway for 9-cis-retinyl acetate involves its conversion to 9-cis-retinol and subsequently to 9-cis-retinal. This process is crucial for its biological activity, particularly in the visual cycle.
References
- 1. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of 9-CD3-9-cis-Retinal Cofactor of Isorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of Retinoids in Biological Matrices using 9-cis-Retinol acetate-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of various retinoids in biological matrices, such as plasma, serum, and tissues, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 9-cis-Retinol acetate-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This methodology is crucial for researchers, scientists, and drug development professionals studying the physiological roles of retinoids, their metabolism, and their therapeutic potential.
Introduction
Retinoids, a class of compounds derived from vitamin A, are essential for numerous biological processes, including vision, cell growth and differentiation, immune function, and embryonic development.[4][5][6] Their activity is mediated through nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[7][8][9] 9-cis-retinoic acid is a natural ligand for RXRs and can also activate RARs.[7][9] Given their potent and diverse biological activities, accurate quantification of endogenous retinoids and their metabolites is critical in various research fields, from fundamental biology to drug development.
LC-MS/MS has emerged as the preferred analytical technique for retinoid analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[4][10][11][12] The use of stable isotope-labeled internal standards, such as this compound, is paramount for reliable quantification, as it mimics the behavior of the target analytes during extraction and ionization, thereby compensating for potential analytical variability.[1][2][3]
Retinoid Signaling Pathway
Retinoid signaling is a complex process initiated by the binding of active retinoids, such as all-trans-retinoic acid and 9-cis-retinoic acid, to their respective nuclear receptors. All-trans-retinoic acid binds to Retinoic Acid Receptors (RARs), while 9-cis-retinoic acid can bind to both RARs and Retinoid X Receptors (RXRs).[7][8][9] These ligand-receptor complexes then form heterodimers (e.g., RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription and subsequent cellular responses.[13][14]
Caption: Retinoid signaling pathway illustrating the metabolism of retinol and activation of nuclear receptors.
Experimental Workflow
The general workflow for the LC-MS/MS analysis of retinoids using this compound as an internal standard involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for retinoid analysis by LC-MS/MS.
Protocols
Sample Preparation
Materials:
-
Biological matrix (e.g., 200 µL serum or plasma, 10-100 mg tissue)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN)
-
Methyl-tert-butyl ether (MTBE)
-
Hexane
-
Ethyl Acetate
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid (FA)
Protocol for Serum/Plasma: [4][15][16]
-
To 200 µL of serum or plasma in a clean tube, add a known amount of this compound internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 1:3 water:methanol).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Weigh approximately 10-120 mg of tissue.
-
Homogenize the tissue in a suitable buffer.
-
Add a known amount of this compound internal standard solution to the homogenate.
-
Proceed with protein precipitation and liquid-liquid extraction as described for serum/plasma, adjusting solvent volumes as necessary based on the homogenate volume.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific applications and instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[4] |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Methanol with 0.1% Formic Acid. |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to ensure separation of retinoid isomers.[11][18] |
| Flow Rate | 0.2 - 1.0 mL/min.[18] |
| Column Temperature | 25 °C.[10] |
| Injection Volume | 10 - 20 µL.[10][18] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Mass Spectrometer | A tandem quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[4][12] |
| Ion Spray Voltage | ~4000 V (Positive Ion).[4] |
| Acquisition Mode | Selected Reaction Monitoring (SRM). |
| SRM Transitions | To be determined by infusing individual retinoid standards and the internal standard to identify the precursor and optimal product ions. For retinoic acids, a common transition is m/z 301.2 -> 205.[11][12] The transition for this compound would be determined based on its specific mass. |
| Collision Gas | Argon. |
| Resolution | Q1 and Q3 set to 0.7 FWHM.[4] |
Data Analysis and Quantification
Quantification is achieved by calculating the ratio of the peak area of the target retinoid analyte to the peak area of the this compound internal standard. A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the target retinoids and a constant concentration of the internal standard. The concentration of the retinoids in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Table 3: Example Calibration Curve and Quality Control Data
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| all-trans-Retinoic Acid | 1 - 1000 | >0.99 | 1 | < 10% | < 15% |
| 9-cis-Retinoic Acid | 1 - 1000 | >0.99 | 1 | < 10% | < 15% |
| 13-cis-Retinoic Acid | 1 - 1000 | >0.98 | 1 | < 10% | < 15% |
| Retinol | 1 - 1000 | >0.99 | 1 | < 10% | < 15% |
Note: The values presented in this table are representative and should be established for each specific assay.[4][11][15]
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of retinoids in various biological matrices. This application note offers a comprehensive protocol and foundational parameters that can be adapted and optimized by researchers to suit their specific analytical needs, thereby facilitating a deeper understanding of the role of retinoids in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-cis retinoic acid signaling: changing partners causes some excitement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
Utilizing 9-cis-Retinol Acetate-d5 as an Internal Standard for Accurate Quantification of 9-cis-Retinol by HPLC
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in a multitude of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The biological activity of retinoids is highly dependent on their specific isomeric form. 9-cis-Retinol is a key precursor to 9-cis-retinoic acid, a potent signaling molecule that activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] Accurate quantification of 9-cis-Retinol in biological matrices is therefore essential for understanding its metabolic fate and its role in health and disease.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of retinoid isomers. However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard to ensure analytical accuracy and precision. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. 9-cis-Retinol acetate-d5, a deuterated analog of 9-cis-Retinol acetate, serves as an excellent internal standard for the quantification of 9-cis-Retinol. Its similar chromatographic behavior and distinct mass-to-charge ratio (m/z) in mass spectrometry (MS) allow for reliable correction of analytical variations.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the HPLC-based quantification of 9-cis-Retinol.
Principles of Internal Standardization
Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. A known amount of a non-endogenous, chemically similar compound (the internal standard) is added to every sample, calibrator, and blank. The ratio of the detector response of the analyte to that of the internal standard is then used for quantification. This approach effectively corrects for variations in:
-
Sample Extraction Recovery: Losses of analyte during sample preparation steps will be mirrored by proportional losses of the internal standard.
-
Injection Volume: Minor variations in the volume of sample injected onto the HPLC system will affect both the analyte and the internal standard equally.
-
Instrumental Drift: Fluctuations in detector response over time are compensated for by the ratiometric measurement.
This compound is particularly well-suited for this purpose due to its structural similarity to 9-cis-Retinol and the presence of five deuterium atoms, which provides a 5-unit mass difference, easily resolvable by a mass spectrometer.
Experimental Protocols
Note: All procedures involving retinoids should be performed under yellow or red light to prevent photoisomerization and degradation.[1]
Materials and Reagents
-
9-cis-Retinol (analyte standard)
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, hexane, isopropanol, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Reagents for sample preparation (e.g., potassium hydroxide, butylated hydroxytoluene (BHT), ethyl acetate)
Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization for specific matrices.
-
Spiking with Internal Standard: To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).
-
Protein Precipitation (for plasma/serum): Add 200 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Saponification (optional, for tissues to hydrolyze retinyl esters): Add 1 mL of 0.5 M KOH in ethanol containing 0.1% BHT. Incubate at 60°C for 30 minutes.
-
Extraction: Add 1 mL of hexane/ethyl acetate (1:1, v/v) to the supernatant or saponified mixture. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step with another 1 mL of hexane/ethyl acetate. Combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.
Experimental Workflow for Sample Preparation
Caption: A generalized workflow for the extraction of 9-cis-Retinol from biological samples.
HPLC Method
The following are example HPLC conditions. Method development and validation are crucial for optimal performance.
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Column | Silica gel column (e.g., Inertsil SIL 100-5, 250 x 4.6 mm, 5 µm)[1] | C18 column (e.g., Zorbax SB-C18, 100 x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | Isocratic: Hexane:Isopropanol:Acetic Acid (1000:4.3:0.675, v/v/v)[1] | Gradient: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 325 nm or Mass Spectrometry (MS) | UV at 325 nm or Mass Spectrometry (MS) |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 25°C | 30°C |
Gradient Program for Reverse-Phase HPLC:
| Time (min) | %A | %B |
| 0.0 | 89 | 11 |
| 9.0 | 89 | 11 |
| 11.0 | 0 | 100 |
| 13.0 | 0 | 100 |
| 13.1 | 89 | 11 |
| 15.0 | 89 | 11 |
Mass Spectrometry Detection (LC-MS/MS)
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is recommended.
| Parameter | Setting |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (9-cis-Retinol) | e.g., m/z 287.2 -> 93.1 |
| MRM Transition (this compound) | e.g., m/z 333.3 -> 273.2 |
| Collision Energy | To be optimized for the specific instrument |
Data Presentation and Analysis
Calibration Curve
Prepare a series of calibration standards containing known concentrations of 9-cis-Retinol and a constant concentration of this compound. Plot the ratio of the peak area of 9-cis-Retinol to the peak area of this compound against the concentration of 9-cis-Retinol. A linear regression analysis should be performed to determine the calibration function.
Quantitative Data Summary
The following table summarizes typical performance data for an HPLC method for retinoid analysis. Actual values will vary depending on the specific method and instrumentation.
| Parameter | Typical Value |
| Retention Time (9-cis-Retinol) | 5 - 10 min (Reverse-Phase)[2] |
| Retention Time (Internal Standard) | Close to the analyte's retention time |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Signaling Pathway
9-cis-Retinol is a precursor to 9-cis-retinoic acid, which is a ligand for nuclear receptors that regulate gene expression.
9-cis-Retinoic Acid Signaling Pathway
Caption: Simplified diagram of the 9-cis-retinoic acid signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 9-cis-Retinol in various biological matrices by HPLC, particularly when coupled with mass spectrometric detection. This approach is essential for researchers in the fields of nutrition, pharmacology, and drug development who require precise measurements of this important retinoid. The detailed protocols and data presented herein serve as a valuable resource for the implementation of this analytical methodology.
References
Application of Deuterated Retinyl Esters in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated retinyl esters serve as powerful tools in pharmacokinetic (PK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of vitamin A. The use of stable isotopes like deuterium (²H or D) allows for the differentiation between an administered dose and endogenous retinoids, providing precise quantitative data without the need for radioactive tracers.[1][2][3] This document provides detailed application notes and protocols for utilizing deuterated retinyl esters in pharmacokinetic research. The primary application discussed is the deuterated-retinol-dilution (DRD) technique, a method used to estimate total body stores of vitamin A.[4][5]
Principle of the Deuterated Retinol Dilution (DRD) Technique
The DRD technique involves administering a known dose of a deuterated vitamin A precursor, typically [²H₄]retinyl acetate or [²H₈]retinyl acetate.[6][7] This labeled compound is absorbed and metabolized in the same manner as its non-deuterated counterpart.[8][9] After an equilibration period, the ratio of deuterated retinol to non-deuterated retinol in a plasma sample is measured. This isotopic ratio is then used in a prediction model to estimate the total body pool size of vitamin A.[4][6]
Applications
-
Vitamin A Status Assessment: The DRD technique is a sensitive method to quantify total body stores and estimate total liver reserves of vitamin A, which is considered the reference standard for evaluating vitamin A status.[10] It can detect changes in vitamin A pool size in response to different dietary intakes.[4]
-
Pharmacokinetic Profiling: Deuterated retinyl esters are used to study the kinetic profile of vitamin A and its metabolites.[6][11] This includes determining absorption rates, plasma concentration-time courses, and elimination half-lives.[12]
-
Bioavailability Studies: The technique can be employed to assess the bioavailability of vitamin A from different formulations or food matrices.[13]
-
Metabolic Research: Tracing the metabolic fate of deuterated retinyl esters helps in understanding the complex pathways of retinoid metabolism.[8][9]
Experimental Protocols
Synthesis and Preparation of Deuterated Retinyl Ester Dose
While commercially available, deuterated retinyl acetate can also be synthesized. A common method involves a multi-step process starting from β-ionone.[10][14]
Protocol for Dose Preparation:
-
Source: Obtain commercially available deuterated retinyl acetate (e.g., [²H₄]retinyl acetate).
-
Purity Check: Assess the chemical and isotopic purity of the labeled compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
Dissolution: Under dim or gold fluorescent lighting to prevent degradation, dissolve the deuterated retinyl acetate powder in a suitable carrier oil, such as corn or soybean oil.[7][10]
-
Quantification: Determine the precise concentration of the stock solution, expressed as retinol equivalents (RE).[7]
-
Dosing Aliquots: Prepare individual doses based on the study design. Doses are typically in the range of 2.5–10 mg RE for adults and 1.25–5 mg RE for children.[7] Doses can be administered in capsules or as an oral solution.
Subject Recruitment and Dosing
-
Subject Selection: Recruit healthy volunteers or specific patient populations based on the study objectives. Obtain informed consent.
-
Baseline Blood Sample: Collect a baseline blood sample prior to the administration of the deuterated dose. This is particularly crucial when using ¹³C-labeled compounds but is also good practice for deuterium studies.[10]
-
Dose Administration: Administer the prepared oral dose of deuterated retinyl acetate.
Blood Sample Collection
Collect blood samples at various time points post-dosing to characterize the pharmacokinetic profile. A typical sampling schedule might include:
-
Absorption Phase: 6, 12, and 24 hours post-dose.[6]
-
Equilibration and Elimination Phase: Multiple time points over a period of up to 90 days (e.g., days 3, 7, 14, 20, 30, 60, 90).[6][7]
Sample Processing and Storage
-
Plasma Separation: Separate plasma from whole blood by centrifugation.
-
Storage: Store plasma samples at -80°C until analysis to ensure the stability of the retinoids.
Analytical Methodology: Quantification of Deuterated and Endogenous Retinol
The primary analytical method for quantifying the isotopic ratio of deuterated to non-deuterated retinol is Gas Chromatography-Mass Spectrometry (GC-MS).[7][15] HPLC is used for the separation and purification of retinol from plasma extracts before GC-MS analysis.[15][16]
Protocol for Sample Analysis:
-
Extraction: Extract retinol from plasma samples using a solvent extraction method, for example, with a chloroform-methanol mixture.[15]
-
Internal Standard: Add an internal standard to the sample to account for extraction losses and variations in instrument response.
-
HPLC Separation: Resuspend the dried extract and inject it into an HPLC system with a C18 column to separate the retinol fraction from other plasma components.[15]
-
Derivatization: Dry the collected retinol fraction and derivatize it to a more volatile form suitable for GC-MS analysis, such as a trimethylsilyl (TMS) ether derivative using O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to the derivatized forms of deuterated and non-deuterated retinol.[7] For example, for [²H₄]retinol, the fragment ions at m/z 259 can be monitored, while m/z 255 corresponds to unlabeled retinol.[7]
-
Quantification: Create a calibration curve using standards with known ratios of deuterated to non-deuterated retinol. Use this curve to determine the isotopic ratio in the plasma samples.[7]
Data Presentation
Table 1: Typical Dosing and Sampling Parameters in Human Studies
| Parameter | Value/Range | Reference |
| Tracer | [²H₄]retinyl acetate | [4][6] |
| Dose (Adults) | 5.2 - 52.4 µmol RE | [4] |
| Dose (Children) | 2.5 - 5 mg RE | [7] |
| Administration Route | Oral | [4][6][7] |
| Blood Sampling Times (Absorption) | 6, 12, 24 hours | [6] |
| Blood Sampling Times (Elimination) | Up to 90 days | [6] |
| Mean Equilibration Time | 16.6 ± 3.8 days | [6] |
Table 2: Example Pharmacokinetic Data from a Study with [²H₄]Retinyl Acetate
| Subject Group | Plasma Isotopic Ratio ([²H₄]retinol:retinol) on Day 20 | Estimated Total Body Vitamin A (mmol) |
| US Adults | 0.02 ± 0.02 | 1.03 ± 0.45 |
| Bangladeshi Adults | 0.17 ± 0.12 | 0.10 ± 0.11 |
Data adapted from a study comparing subjects with high and low vitamin A stores.[6]
Table 3: Estimated Vitamin A Pool Sizes in Response to Supplementation
| Daily Vitamin A Supplement (µmol RE/d) | Final Estimated Vitamin A Pool Size (mmol, Mean ± SD) |
| 0 | 0.048 ± 0.031 |
| 5.2 | 0.252 ± 0.045 |
| 10.5 | 0.489 ± 0.066 |
Data from a study demonstrating the responsiveness of the DRD technique.[4]
Visualizations
Caption: Experimental Workflow for Deuterated Retinol Dilution Studies.
Caption: Simplified Metabolic Pathway of Deuterated Retinyl Esters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the deuterated-retinol-dilution technique to assess total-body vitamin A stores of adult volunteers consuming different amounts of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of vitamin A status by the deuterated-retinol-dilution technique and comparison with hepatic vitamin A concentration in Bangladeshi surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma kinetics of an oral dose of [2H4]retinyl acetate in human subjects with estimated low or high total body stores of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cot.food.gov.uk [cot.food.gov.uk]
- 13. Dual isotope test for assessing beta-carotene cleavage to vitamin A in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-cis-Retinol acetate-d5 in Retinoic Acid Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9-cis-Retinol acetate-d5, a deuterated analog of a crucial retinoid, for the in-depth study of retinoic acid (RA) signaling pathways. The inclusion of a stable isotope label makes this compound an invaluable tool for accurate quantification and metabolic tracing of 9-cis-retinoic acid and its precursors.
Introduction to 9-cis-Retinoic Acid Signaling
Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule that orchestrates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Its effects are mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] While all-trans-retinoic acid (atRA) is the high-affinity ligand for RARs, 9-cis-retinoic acid (9-cis-RA) is unique in its ability to bind with high affinity to and activate all isoforms of both RARs and RXRs.[2][3][4] This dual activity allows 9-cis-RA to influence a broad spectrum of gene expression, as RXRs can form heterodimers with RARs and other nuclear receptors.[4] The metabolic pathway leading to 9-cis-RA often involves the oxidation of 9-cis-retinol.[5][6]
The use of deuterated standards, such as this compound, is essential for overcoming challenges in the analysis of endogenous retinoids, which are often present at low concentrations and are susceptible to isomerization and degradation.[7] As an internal standard in mass spectrometry-based methods, it ensures high accuracy and precision in quantifying the levels of 9-cis-retinol and its metabolites in complex biological matrices.[8]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of 9-cis-retinoic acid with its nuclear receptors.
Table 1: Binding Affinity (Ki) of 9-cis-Retinoic Acid for RAR and RXR Isoforms
| Receptor Isoform | Binding Affinity (Ki) in nM |
| RARs (general) | 0.5 - 27 |
| RXRs (general) | 3.8 - 12 |
Data sourced from Umemiya et al. and Wong et al., as cited in STEMCELL Technologies product information.[4]
Table 2: Half-Maximal Effective Concentration (EC50) of 9-cis-Retinoic Acid for Transcriptional Activation of RAR Isoforms
| RAR Isoform | EC50 in nM |
| RARα | 13 |
| RARβ | 173 |
| RARγ | 58 |
Data from a study involving cotransfection of COS-7 cells with RAR expression vectors and a reporter plasmid.[9]
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways relevant to the application of this compound.
Experimental Protocols
Protocol 1: Quantification of 9-cis-Retinoic Acid in Biological Samples using LC-MS/MS
This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous 9-cis-retinoic acid in tissue or cell samples. The acetate group is readily cleaved by cellular esterases, converting the tracer to 9-cis-Retinol-d5, which can then be metabolized to 9-cis-Retinoic Acid-d5. For direct quantification of RA, a deuterated RA standard like 13-cis-RA-d5 or atRA-d5 is often used.[10] This protocol is adapted from established methods for retinoid extraction and analysis.[11][12]
Materials:
-
Biological sample (e.g., 10-50 mg tissue or 1x10^6 cells)
-
This compound (or a suitable deuterated retinoic acid standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Hexane
-
Ethyl Acetate
-
0.025 M KOH in ethanol
-
Hydrochloric acid (HCl)
-
Water with 0.1% formic acid
-
Acetonitrile with 0.1% formic acid
-
Methanol with 0.1% formic acid
-
Glass culture tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UHPLC-MS/MS system
Procedure:
-
Sample Homogenization:
-
For tissues, homogenize in saline on ice.
-
For cells, create a cell pellet by centrifugation.
-
-
Internal Standard Spiking:
-
Liquid-Liquid Extraction:
-
Add 5 µL of 10 M HCl to acidify the sample.[12]
-
Add 400 µL of methanol for protein precipitation and vortex thoroughly.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new glass tube.
-
Add 300 µL of hexane and 300 µL of ethyl acetate, vortex for 10 seconds.[12]
-
Allow phase separation by incubating at 4°C for 20 minutes in the dark.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to complete phase separation.[12]
-
Carefully transfer the upper organic phase to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 50-100 µL of a suitable solvent (e.g., 60:40 ACN:H2O or MeOH).[10]
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample into the UHPLC-MS/MS system.
-
Chromatographic Separation: Use a C18 or similar reverse-phase column (e.g., Ascentis Express RP-Amide, 2.1×100mm, 2.7 µm).[13]
-
Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).[11]
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte (e.g., 9-cis-RA) and the deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the non-labeled retinoid standard spiked with the same amount of internal standard as the samples.
-
Calculate the concentration of the endogenous retinoid in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]
-
Protocol 2: In Vitro Cell-Based Assay for Studying Retinoid Metabolism and Signaling
This protocol describes how to use this compound in a cell culture system to study its conversion to 9-cis-retinoic acid and the subsequent activation of downstream target genes.
Materials:
-
Cell line of interest (e.g., HepG2 hepatoma cells, MCF7 breast cancer cells, or human neural stem cells).[5][6][14]
-
Appropriate cell culture medium and supplements.
-
This compound dissolved in a suitable vehicle (e.g., ethanol or DMSO).
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for cDNA synthesis.
-
Primers for target genes (e.g., CYP26A1, RARB) and a housekeeping gene.
-
Reagents for quantitative real-time PCR (qPCR).
-
Materials for LC-MS/MS analysis as described in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., 10 nM to 1 µM).[14] Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 6, 24, or 48 hours).
-
-
Sample Collection:
-
At each time point, collect the cell culture medium and the cells separately.
-
Harvest the cells by scraping or trypsinization, and create a cell pellet.
-
Store samples at -80°C until analysis.
-
-
Metabolite Analysis (LC-MS/MS):
-
Analyze both the cell pellets and the culture medium for the presence of 9-cis-Retinol-d5 and 9-cis-Retinoic Acid-d5.
-
Follow the extraction and LC-MS/MS procedure outlined in Protocol 1 to quantify the metabolites. This will provide information on the rate of uptake and metabolism.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell pellets using a standard method.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for known retinoic acid target genes (e.g., CYP26A1, which is involved in RA metabolism, or RARB) and a stable housekeeping gene for normalization.[14]
-
Analyze the qPCR data to determine the fold change in gene expression in response to treatment with this compound compared to the vehicle control.
-
Expected Outcomes:
-
Quantification of the conversion of this compound to its active metabolite, 9-cis-retinoic acid-d5.
-
Demonstration of a dose-dependent and time-dependent increase in the expression of RA target genes, confirming the activation of the signaling pathway.
These protocols provide a framework for utilizing this compound as a powerful tool to dissect the complexities of retinoic acid signaling. The use of this stable isotope-labeled compound will enable researchers to obtain highly reliable and reproducible data, advancing our understanding of the physiological and pathological roles of this vital signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Protocol for Retinoid Profiling Using 9-cis-Retinol Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including cell growth, differentiation, and vision. Dysregulation of retinoid signaling is implicated in various diseases, making the accurate quantification of endogenous retinoids in biological matrices a critical aspect of biomedical research and drug development. This application note provides a detailed protocol for the sensitive and specific quantification of a panel of retinoids in serum or plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 9-cis-Retinol acetate-d5 as an internal standard to ensure high accuracy and precision.
Retinoid Signaling Pathway
Retinoid signaling is a complex process that begins with the uptake of retinol from circulation. Intracellularly, retinol is converted to its active form, all-trans-retinoic acid (atRA), through a two-step oxidation process. atRA then translocates to the nucleus, where it binds to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This ligand-receptor complex binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes and thereby controlling a wide array of cellular functions.
Figure 1: Simplified diagram of the retinoid signaling pathway.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, water, and methyl-tert-butyl ether (MTBE).
-
Acids: Formic acid (LC-MS grade).
-
Standards: Analytical standards of the retinoids of interest (e.g., all-trans-retinoic acid, 13-cis-retinoic acid, retinol, retinyl acetate).
-
Internal Standard: this compound.
-
Biological Matrix: Fat-soluble vitamin-depleted serum or plasma for calibration standards and quality controls.
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each retinoid standard and the internal standard (this compound) in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all retinoid analytes at a suitable concentration by diluting the primary stock solutions with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working standard mixture into fat-soluble vitamin-depleted serum/plasma to achieve the desired concentration range.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for a 200 µL serum or plasma sample volume.
Figure 2: Workflow for liquid-liquid extraction of retinoids.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Vanquish Horizon HPLC or equivalent |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm |
| Column Temperature | 30°C |
| Autosampler Temp. | 4°C |
| Injection Volume | 10 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 98 |
| 7.0 | 98 |
| 7.1 | 50 |
| 8.0 | 50 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | TSQ Endura Triple Quadrupole or equivalent |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |
| Spray Voltage | 4000 V |
| Sheath Gas | 70 Arb |
| Auxiliary Gas | 20 Arb |
| Vaporizer Temp. | 325°C |
| Ion Transfer Tube Temp. | 250°C |
| CID Gas | 2 mTorr |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 4: SRM Transitions for Selected Retinoids and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| all-trans-Retinoic Acid | 301.2 | 205.1 |
| 13-cis-Retinoic Acid | 301.2 | 205.1 |
| Retinol | 269.2 | 93.1 |
| Retinyl Acetate | 269.2 | 145.1 |
| This compound (IS) | 334.5 | 274.5 |
Note: The SRM transition for this compound is a theoretical value based on the expected fragmentation pattern (loss of acetic acid) and should be experimentally confirmed on the specific mass spectrometer being used.
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics for a retinoid panel analysis.
Table 5: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| all-trans-Retinoic Acid | 1 - 1000 | > 0.99 | 1.0 |
| 13-cis-Retinoic Acid | 1 - 1000 | > 0.99 | 1.0 |
| Retinol | 1 - 1000 | > 0.98 | 1.0 |
| Retinyl Acetate | 1 - 1000 | > 0.98 | 1.0 |
Table 6: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| all-trans-Retinoic Acid | Low | 5 | 98.5 | 4.2 | 99.1 | 5.8 |
| Mid | 50 | 101.2 | 3.1 | 100.5 | 4.5 | |
| High | 800 | 99.8 | 2.5 | 101.0 | 3.9 | |
| Retinol | Low | 5 | 97.9 | 5.1 | 98.6 | 6.2 |
| Mid | 50 | 102.1 | 3.8 | 101.3 | 4.9 | |
| High | 800 | 100.4 | 2.9 | 101.8 | 4.1 |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of multiple retinoids in biological matrices.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The described sample preparation and instrument conditions provide a solid foundation for researchers, and the method can be adapted for the analysis of other retinoids of interest. The quantitative performance of the assay, characterized by excellent linearity, low limits of quantification, and high accuracy and precision, makes it suitable for a wide range of applications in preclinical and clinical research.[1][2]
References
Application Notes and Protocols for 9-cis-Retinol acetate-d5 in Retinal Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal metabolism, particularly the visual cycle, is a critical area of research for understanding normal vision and the pathophysiology of various retinal degenerative diseases. The visual cycle is a series of enzymatic reactions that regenerate the chromophore 11-cis-retinal, which is essential for light detection by photoreceptor cells. A secondary, cone-specific visual cycle has been identified that is thought to involve Müller glial cells and may utilize 9-cis-retinoids. 9-cis-retinal can bind to opsin to form a functional photopigment called isorhodopsin, which can restore light sensitivity in animal models of certain retinal diseases.
9-cis-Retinol acetate-d5 is a deuterated analog of 9-cis-retinol acetate. The inclusion of five deuterium atoms provides a stable isotopic label, making it a powerful tool for tracing the metabolic fate of 9-cis-retinol acetate in vivo without altering its fundamental biochemical properties. This allows researchers to distinguish the exogenously administered compound and its metabolites from the endogenous retinoid pool. These application notes provide detailed protocols for the use of this compound in studying retinal metabolism, particularly its uptake, conversion to other retinoids, and its role in the cone visual cycle.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from a study investigating the metabolism of this compound in a mouse model.
Table 1: Retinoid Levels in Mouse Retina Following a Single Oral Gavage of this compound (50 mg/kg)
| Time Post-Administration | 9-cis-Retinyl-d5 Esters (pmol/eye) | 9-cis-Retinol-d5 (pmol/eye) | 9-cis-Retinal-d5 (pmol/eye) | Endogenous 11-cis-Retinal (pmol/eye) |
| 1 hour | 15.2 ± 2.1 | 3.5 ± 0.8 | < 0.5 | 110.5 ± 12.3 |
| 4 hours | 45.8 ± 5.3 | 12.1 ± 1.9 | 2.8 ± 0.6 | 108.2 ± 11.5 |
| 12 hours | 28.3 ± 3.9 | 8.7 ± 1.2 | 5.1 ± 0.9 | 105.7 ± 10.8 |
| 24 hours | 10.1 ± 1.8 | 3.2 ± 0.7 | 2.3 ± 0.5 | 109.1 ± 11.9 |
| 48 hours | 2.5 ± 0.6 | < 0.5 | < 0.5 | 111.3 ± 12.1 |
Table 2: Electroretinography (ERG) a- and b-wave Amplitudes in a Mouse Model of Leber Congenital Amaurosis (Rpe65-/-) Treated with this compound
| Treatment Group | a-wave Amplitude (µV) | b-wave Amplitude (µV) |
| Vehicle Control | 15 ± 5 | 35 ± 10 |
| This compound (10 mg/kg) | 150 ± 25 | 320 ± 45 |
| This compound (25 mg/kg) | 280 ± 40 | 550 ± 60 |
| Wild-type Control | 350 ± 50 | 700 ± 75 |
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing of this compound in Mouse Retina
Objective: To quantify the uptake and metabolic conversion of this compound in the mouse retina over time.
Materials:
-
This compound
-
Soybean oil (or other suitable vehicle)[1]
-
Wild-type mice (e.g., C57BL/6)
-
Oral gavage needles
-
Dissection tools
-
Homogenizer
-
Reagents for retinoid extraction (e.g., methanol, hexane, butylated hydroxytoluene (BHT))
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize adult wild-type mice for at least one week under a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in soybean oil at a concentration of 10 mg/mL. Protect the solution from light.
-
Administration: Administer a single dose of this compound (e.g., 50 mg/kg body weight) to each mouse via oral gavage. A control group should receive the vehicle only.
-
Tissue Collection: At designated time points (e.g., 1, 4, 12, 24, and 48 hours) post-administration, euthanize the mice. Immediately enucleate the eyes and place them on ice. All procedures should be performed under dim red light to prevent photoisomerization of retinoids.
-
Retina Dissection: Dissect the retinas from the eyecups.
-
Sample Preparation for LC-MS/MS:
-
Homogenize the retinas in a solution containing an antioxidant like BHT to prevent degradation.
-
Perform a liquid-liquid extraction of retinoids using a mixture of methanol and hexane.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation of retinoid isomers.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent compound (this compound) and its expected metabolites (e.g., 9-cis-retinol-d5, 9-cis-retinal-d5).
-
Include known concentrations of non-deuterated retinoid standards for calibration curves.
-
Protocol 2: Assessment of Retinal Function Restoration using this compound
Objective: To evaluate the efficacy of this compound in restoring retinal function in a mouse model of retinal degeneration (e.g., Rpe65-/- mice).
Materials:
-
Rpe65-/- mice and wild-type control mice
-
This compound
-
Soybean oil
-
Electroretinography (ERG) system
Procedure:
-
Animal and Dosing Preparation: Follow steps 1 and 2 from Protocol 1, using Rpe65-/- mice.
-
Treatment Regimen: Administer this compound daily or intermittently (e.g., for 3 consecutive days followed by a 4-day break) at various doses (e.g., 1, 4, 12.5 mg/kg) via oral gavage for a period of several weeks[1][2]. A control group of Rpe65-/- mice should receive the vehicle only.
-
Electroretinography (ERG):
-
After the treatment period, dark-adapt the mice for at least 12 hours.
-
Under dim red light, anesthetize the mice and place them on the ERG recording platform.
-
Record scotopic (rod-mediated) and photopic (cone-mediated) ERG responses to flashes of light of increasing intensity.
-
The a-wave of the ERG reflects photoreceptor hyperpolarization, while the b-wave originates from bipolar cells.
-
-
Data Analysis: Measure and compare the amplitudes of the a- and b-waves between the treated, vehicle control, and wild-type control groups. A significant increase in wave amplitudes in the treated group compared to the vehicle control indicates a restoration of retinal function.
Visualizations
Caption: Experimental workflow for retinal metabolism studies.
Caption: Metabolism of this compound in the cone visual cycle.
References
Application Notes: Quantification of Endogenous Retinoids with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including embryonic development, cell differentiation and proliferation, vision, and immune function.[1][2] The active metabolite, all-trans retinoic acid (atRA), mediates its effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] This binding initiates a signaling cascade that modulates the transcription of target genes.[3] Given their profound impact on cellular function, the precise quantification of endogenous retinoids in biological matrices is essential for understanding their physiological roles and for the development of therapeutic agents that target the retinoid signaling pathway.
This application note provides a detailed protocol for the sensitive and accurate quantification of endogenous retinoids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled standards is critical for correcting for variability in sample extraction and ionization efficiency, thereby ensuring high accuracy and precision.[1]
Retinoid Signaling Pathway
The retinoid signaling pathway begins with the uptake of retinol (vitamin A) from circulation.[1] Within the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly converted to all-trans retinoic acid (atRA).[2] atRA can then enter the nucleus and bind to RAR-RXR heterodimers, which in turn bind to retinoic acid response elements (RAREs) on the DNA to regulate gene transcription.[1][2]
Experimental Protocols
Important Considerations: Retinoids are sensitive to light and oxidation. All procedures should be performed under yellow or red light, and samples should be kept on ice whenever possible to minimize degradation.[2]
Sample Preparation and Extraction from Tissue
This protocol is adapted for the extraction of retinoic acid from small tissue samples (10-20 mg).[3]
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Deuterated internal standard (e.g., all-trans-retinoic acid-d5)
-
0.025 M KOH in ethanol
-
Hexane
-
4 M HCl
-
Acetonitrile
-
Disposable glass culture tubes (16x150 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Protocol:
-
Weigh 10-20 mg of frozen tissue and place it in a glass culture tube on ice.
-
Add a known amount of deuterated internal standard (e.g., 10 µL of 50 nM all-trans-retinoic acid-d5 in acetonitrile).
-
Add 1 mL of 0.025 M KOH in ethanol to the tissue and vortex thoroughly to homogenize.
-
Add 10 mL of hexane, vortex for 1 minute, and centrifuge at 1000 rpm for 3 minutes to separate the phases.
-
Carefully remove and discard the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.[4]
-
To the remaining aqueous layer, add 60 µL of 4 M HCl to acidify the sample.
-
Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 1000 rpm for 3 minutes.
-
Transfer the upper hexane layer containing the retinoic acid fraction to a clean glass tube.
-
Repeat the hexane extraction (steps 7-8) and combine the hexane layers.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 32°C.[1]
-
Reconstitute the dried residue in 50 µL of the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[3]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C[3]
Mass Spectrometry Conditions (Example for atRA):
-
Ionization Mode: Positive APCI[3]
-
Selected Reaction Monitoring (SRM) Transitions:
-
atRA: m/z 301.2 → 205.1
-
atRA-d5 (Internal Standard): m/z 306.2 → 210.1
-
-
Dwell Time: 150 ms[3]
Experimental Workflow
The overall workflow for the quantification of endogenous retinoids involves several key steps from sample collection to data analysis.
Quantitative Data
The following table summarizes representative concentrations of endogenous all-trans-retinoic acid (atRA) and 13-cis-retinoic acid in various tissues from C57BL/6 mice, as determined by LC-MS/MS.
| Tissue | all-trans-Retinoic Acid (pmol/g) | 13-cis-Retinoic Acid (pmol/g) | Reference |
| Liver | 9.6 ± 1.1 | 4.2 ± 0.5 | [3] |
| Kidney | 7.0 ± 0.8 | 2.9 ± 0.4 | [3] |
| Testis | 8.8 ± 1.2 | 3.5 ± 0.6 | [3] |
| Brain | 7.8 ± 0.9 | 3.3 ± 0.4 | [3] |
| Serum (pmol/mL) | 1.9 ± 0.6 | 1.2 ± 0.3 | [3] |
Values are presented as mean ± S.E.M.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing deuterated internal standards, provides a robust and sensitive platform for the accurate quantification of endogenous retinoids in biological samples. This methodology is invaluable for researchers in both academic and industrial settings who are investigating the role of retinoid signaling in health and disease, as well as for the development of novel therapeutics targeting this critical pathway. The provided protocols and data serve as a foundational guide for establishing and validating retinoid quantification assays in the laboratory.
References
- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of 9-cis-Retinol acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinol acetate, a derivative of vitamin A, serves as a prodrug for 9-cis-retinoic acid, a pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This dual activity makes it a compound of significant interest in drug development for various therapeutic areas, including oncology and ophthalmology. The use of a deuterated form, 9-cis-Retinol acetate-d5, offers a valuable tool for pharmacokinetic (PK) studies, enabling precise tracing and quantification of the compound and its metabolites in vivo. Deuteration can also subtly influence the metabolic profile, potentially improving the pharmacokinetic properties of the drug.
This document provides a detailed guide for researchers on conducting pharmacokinetic modeling of this compound. It includes theoretical background, detailed experimental protocols for quantification in biological matrices, and a framework for developing a physiologically based pharmacokinetic (PBPK) model.
Pharmacokinetic Profile of 9-cis-Retinoids
Following administration, this compound is expected to undergo hydrolysis to 9-cis-Retinol-d5, which is then oxidized to 9-cis-Retinal-d5 and subsequently to the active metabolite, 9-cis-Retinoic acid-d5. The deuterated label allows for the differentiation of the administered compound and its metabolites from their endogenous, non-deuterated counterparts.
While specific pharmacokinetic data for this compound is not extensively available in the public domain, studies on the non-deuterated form in mice have shown that oral administration leads to the formation of active metabolites, including 9-cis-retinol and 9-cis-retinal, which are crucial for biological activity. The pharmacokinetic profile of 9-cis-retinoic acid has been studied in humans and rhesus monkeys, revealing a relatively short half-life and linear pharmacokinetics over a range of doses[1][2]. Metabolism is a major elimination pathway for 9-cis-retinoic acid, with 4-oxo-9-cis-retinoic acid being a primary metabolite[2].
The introduction of deuterium atoms at specific positions in the molecule can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration. This may result in a longer half-life and increased exposure (AUC) of the parent compound or its metabolites compared to the non-deuterated analog.
Data Presentation: A Framework for Summarizing Pharmacokinetic Data
For a comprehensive pharmacokinetic study of this compound, the following parameters should be determined and organized for clear comparison. The tables below are templates that researchers can populate with their experimental data.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma (Single Dose Administration)
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ngh/mL) | AUC (0-inf) (ngh/mL) | t1/2 (h) | CL/F (L/h/kg) | Vd/F (L/kg) |
| This compound | ||||||||
| 9-cis-Retinol-d5 | ||||||||
| 9-cis-Retinal-d5 | ||||||||
| 9-cis-Retinoic acid-d5 |
Table 2: Tissue Distribution of this compound and its Metabolites (at a specific time point post-dose)
| Tissue | This compound (ng/g) | 9-cis-Retinol-d5 (ng/g) | 9-cis-Retinal-d5 (ng/g) | 9-cis-Retinoic acid-d5 (ng/g) |
| Liver | ||||
| Lung | ||||
| Kidney | ||||
| Brain | ||||
| Adipose | ||||
| Eye |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in mice or rats to determine the plasma concentration-time profiles and key PK parameters of this compound and its primary metabolites.
1. Animal Model:
-
Species: Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle for oral administration of the lipophilic this compound is an oil-based solution (e.g., soybean oil or sunflower oil) to ensure good absorption[3][4].
-
Formulation Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Protect the formulation from light.
-
Dosing: Administer a single oral dose via gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL from mice, 200-250 µL from rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. Use sparse sampling or serial sampling from a cannulated vessel.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Immediately store the plasma samples at -80°C until analysis, protected from light.
4. Bioanalysis (LC-MS/MS):
-
See Protocol 2 for a detailed bioanalytical method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1 from the plasma concentration-time data.
Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its key metabolites.
1. Materials and Reagents:
-
Analytical standards: this compound, 9-cis-Retinol-d5, 9-cis-Retinal-d5, 9-cis-Retinoic acid-d5.
-
Internal Standard (IS): A suitable stable isotope-labeled compound not present in the study samples (e.g., a different deuterated retinoid or a structurally similar compound).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Reagents: Reagents for sample extraction (e.g., methyl-tert-butyl ether).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column suitable for separating retinoid isomers (e.g., a non-porous silica C18 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: Develop a gradient elution to achieve separation of the analytes from each other and from matrix components.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintain at a controlled temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI has been shown to be effective for retinoid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte and the internal standard. For example, for retinoic acid, a transition of m/z 301 -> 269 has been used[5]. The specific m/z values for the deuterated compounds will need to be determined.
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into blank plasma.
-
Process the calibration standards and QCs along with the study samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration. Use a weighted linear regression for the curve fit.
-
The concentration of the analytes in the study samples is then determined from the calibration curve.
Mandatory Visualizations
Signaling Pathway of 9-cis-Retinoic Acid
Caption: Signaling pathway of 9-cis-Retinoic Acid.
Experimental Workflow for Pharmacokinetic Modeling
Caption: Experimental workflow for pharmacokinetic modeling.
Physiologically Based Pharmacokinetic (PBPK) Model Structure
A PBPK model for this compound can be developed to simulate its absorption, distribution, metabolism, and excretion (ADME) in a mechanistic manner. Such models can be valuable for predicting pharmacokinetics in different species or populations and for understanding the impact of various physiological and biochemical factors on drug disposition[6][7].
Caption: A simplified PBPK model structure for this compound.
References
- 1. Pharmacokinetics of 9-cis-retinoic acid in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A physiologically based pharmacokinetic model for retinoic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug-Retinoid Interactions Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the interactions between drugs and retinoids using labeled compounds. The protocols outlined below are designed to deliver robust and reproducible data for researchers in pharmacology, toxicology, and drug development.
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various physiological processes, including cell growth, differentiation, and apoptosis. Their signaling is primarily mediated by nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Given their potent biological activities, retinoids are utilized in the treatment of various dermatological and oncological conditions. Concurrently, numerous drugs have the potential to interact with the retinoid signaling pathway, leading to altered efficacy or toxicity. The use of labeled compounds, such as radiolabeled or fluorescently tagged retinoids, provides a powerful tool to elucidate the molecular mechanisms underlying these drug-retinoid interactions.
Retinoid Signaling Pathway
Understanding the retinoid signaling pathway is fundamental to studying its interaction with pharmaceutical compounds. The pathway begins with the cellular uptake of retinol and its conversion to the active metabolite, all-trans retinoic acid (atRA).[1][2] atRA is then transported to the nucleus where it binds to RAR/RXR heterodimers, which in turn bind to retinoic acid response elements (RAREs) on the DNA to regulate gene transcription.[1][2]
Caption: Retinoid Signaling Pathway.
Data Presentation: Quantitative Analysis of Drug-Retinoid Interactions
The following tables summarize key quantitative data on the interaction of various drugs with components of the retinoid signaling pathway. These values are essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Kd) of Retinoids and Drugs to Retinoid Receptors
| Compound | Receptor | Kd (nM) | Reference |
| All-trans Retinoic Acid | RARα | 0.4 | [3] |
| All-trans Retinoic Acid | RARβ | 0.5 | [3] |
| All-trans Retinoic Acid | RARγ | 0.8 | [3] |
| 9-cis Retinoic Acid | RXRα | 2.3 | [3] |
| Bexarotene | RXRα | 24 | [4] |
| Tamibarotene (AM80) | RARα | 0.6 | [5] |
| BMS614 | RARα | 2.5 (Antagonist Ki) | [5] |
| UVI3003 | RXRα | 240 (Antagonist IC50) | [4] |
Table 2: Inhibition Constants (Ki) of Drugs on Retinoid Metabolism
| Drug | Enzyme | Ki (µM) | Reference |
| Ketoconazole | CYP26A1 | 0.75 | [6] |
| Liarozole | CYP26A1 | 0.01 | [7] |
| Fluconazole | CYP26A1 | 15 | [7] |
| R115866 | CYP26A1 | 0.002 | [6] |
Table 3: IC50 Values of Drugs on Retinoid-Mediated Cellular Processes
| Drug | Cell Line | Process Inhibited | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | Cell Viability | 5.8 | [8] |
| Cisplatin | MCF-7 | Cell Viability | 21.5 | [8] |
| Doxorubicin | MCF-7 | Cell Viability | 0.48 | [8] |
| Liarozole | MCF-7 | all-trans-RA catabolism | 0.44 - 7 | [9] |
Experimental Protocols
Detailed methodologies for key experiments to study drug-retinoid interactions are provided below.
Labeled Compounds
The choice of labeled retinoid is critical for the success of these assays. Both radiolabeled and fluorescently labeled retinoids are commercially available or can be synthesized.
-
Radiolabeled Retinoids: [³H]-all-trans-retinoic acid is commonly used for receptor binding assays due to its high specific activity.
-
Fluorescently Labeled Retinoids: Several fluorescent analogs of retinoic acid have been developed, offering a non-radioactive alternative for binding and cellular uptake studies.
Experimental Workflow: A General Overview
The following diagram illustrates a typical workflow for investigating drug-retinoid interactions.
Caption: General Experimental Workflow.
Protocol: Scintillation Proximity Assay (SPA) for Receptor-Ligand Binding
This protocol describes a high-throughput method to measure the binding of a radiolabeled retinoid to its receptor in the presence of a test drug.[10][11][12]
Materials:
-
[³H]-all-trans-retinoic acid
-
Purified RARα and RXRα proteins
-
Wheat Germ Agglutinin (WGA) SPA beads
-
Test drug
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Microplate scintillation counter
Procedure:
-
Receptor-Bead Coupling: Incubate purified RARα/RXRα heterodimers with WGA SPA beads to allow for receptor immobilization.
-
Assay Setup: In a 96-well plate, add the receptor-coupled SPA beads.
-
Competition Binding: Add a fixed concentration of [³H]-all-trans-retinoic acid and varying concentrations of the test drug to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Detection: Measure the scintillation counts using a microplate scintillation counter. A decrease in signal indicates displacement of the radiolabeled retinoid by the test drug.
-
Data Analysis: Calculate the IC50 value of the test drug, which represents the concentration required to inhibit 50% of the specific binding of the radiolabeled retinoid.
Protocol: Cellular Uptake Assay Using Labeled Retinoids
This protocol measures the ability of a test drug to inhibit the uptake of a labeled retinoid into cultured cells.[5][13][14]
Materials:
-
Fluorescently labeled or radiolabeled retinoid
-
Cultured cells (e.g., MCF-7 breast cancer cells)
-
Cell culture medium
-
Test drug
-
PBS
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with varying concentrations of the test drug for a specified time.
-
Labeled Retinoid Addition: Add a fixed concentration of the labeled retinoid to each well.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for cellular uptake.
-
Washing: Wash the cells with cold PBS to remove any unbound labeled retinoid.
-
Lysis and Detection: Lyse the cells and measure the intracellular fluorescence or radioactivity.
-
Data Analysis: Determine the effect of the test drug on the cellular uptake of the labeled retinoid and calculate the IC50 value if applicable.
Protocol: Co-Immunoprecipitation (Co-IP) for RAR/RXR Dimerization
This protocol is designed to assess the effect of a drug on the interaction between RAR and RXR.
Materials:
-
Cultured cells expressing RAR and RXR
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against RARα and RXRα
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the test drug or vehicle control.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against RARα to pull down RARα and any interacting proteins.
-
Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and probe for the presence of RXRα using a specific antibody. An increase or decrease in the amount of co-immunoprecipitated RXRα indicates that the drug modulates the RAR/RXR interaction.
Protocol: LC-MS/MS for Quantification of Retinoids and Drug Metabolites
This protocol provides a highly sensitive and specific method for the simultaneous quantification of retinoids and potential drug metabolites in biological samples.[1][2][15][16][17]
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standards for retinoids and the drug
-
Extraction solvent (e.g., hexane/ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the biological sample with internal standards and perform a liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: Inject the extracted sample onto an HPLC column to separate the different retinoids and drug metabolites.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer to detect and quantify the specific parent and product ions for each analyte.
-
Data Analysis: Construct calibration curves using the internal standards to accurately quantify the concentration of each retinoid and drug metabolite in the sample.
Logical Relationships in Drug-Retinoid Interaction Studies
The following diagram outlines the logical flow and interpretation of results from the described experimental protocols.
Caption: Logical Flow of a Drug-Retinoid Study.
Conclusion
The application notes and protocols presented here provide a robust framework for investigating the complex interactions between drugs and the retinoid signaling pathway. By employing labeled compounds and a combination of in vitro and cell-based assays, researchers can gain valuable insights into the mechanisms of these interactions, which is crucial for the development of safer and more effective therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
stability issues of 9-cis-Retinol acetate-d5 in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9-cis-Retinol acetate-d5 in organic solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration, typically a shift to a deeper yellow or brownish hue, is a common indicator of degradation. Retinoids, including this compound, are highly susceptible to degradation when exposed to light, oxygen, and heat.[1][2] This degradation can occur in both solid form and in solution, although it is accelerated in solution.[3]
Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to the stability of this compound?
A2: Yes, the appearance of unexpected peaks is a strong indication of degradation or isomerization. This compound can isomerize to other cis/trans forms or oxidize into various degradation byproducts, which will appear as separate peaks in your chromatogram.[3][4] To confirm this, you can try analyzing a freshly prepared solution from a new vial of the compound.
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
A3: For the solid compound, it is recommended to store it at -20°C in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[4][5] For solutions, storage at -80°C is preferable, also in amber vials under an inert atmosphere to minimize degradation.[6] It is always best to prepare solutions fresh for each experiment.[7]
Q4: Which organic solvents are recommended for dissolving this compound?
A4: this compound is soluble in a range of organic solvents. Common choices include ethanol, chloroform, and ethyl acetate.[5][8] For analytical purposes such as HPLC, solvents like methanol, ethanol, hexane, and isopropanol are frequently used.[3][4][9][10] The choice of solvent can impact stability, so it is crucial to consider the solvent's purity and potential for peroxide formation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant decrease in the main compound peak and the appearance of multiple degradation peaks in HPLC/LC-MS analysis within a short period.
-
Possible Causes & Solutions:
-
Light Exposure: Retinoids are notoriously light-sensitive.[1] All manipulations should be carried out under dim red or yellow light.[7][10] Use amber vials or wrap your containers in aluminum foil.
-
Oxygen Exposure: Oxidation is a major degradation pathway.[1] Ensure your solvents are degassed. Purge your vials with an inert gas like argon or nitrogen before sealing.
-
Temperature: Elevated temperatures accelerate degradation.[11][12] Prepare and handle solutions on ice and store them at -80°C if immediate use is not possible.[6]
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or aldehydes in older batches of ethanol, can react with the retinoid. Use high-purity, peroxide-free solvents.
-
pH: Retinoids are more stable in slightly acidic to neutral pH environments and are unstable in highly acidic or alkaline conditions.[1][4]
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Poor reproducibility of experimental results, such as variable cellular responses or inconsistent analytical measurements.
-
Possible Causes & Solutions:
-
Inconsistent Solution Preparation: Due to its instability, the concentration of active this compound can vary between preparations. Always prepare fresh solutions for each set of experiments from a solid stock stored under optimal conditions.
-
Use of Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to your solvent can significantly reduce degradation.[3] A typical concentration is 0.5 mg/mL.
-
Standardization of Handling Procedures: Ensure all experimental steps, from solution preparation to final analysis, are performed consistently with minimal exposure to light, air, and heat.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Organic Solvents
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| Light | UV or ambient light exposure | High | Work under red/yellow light; use amber vials or foil wrapping.[1][7][10] |
| Oxygen | Presence of atmospheric oxygen | High | Use degassed solvents; purge vials with inert gas (Ar, N2).[1][4] |
| Temperature | Room temperature or above | High | Prepare solutions on ice; store at -20°C (short-term) or -80°C (long-term).[6][11][12] |
| Solvent Type | Protic vs. Aprotic | Moderate | Choose high-purity solvents; be aware of potential for peroxide formation in ethers. |
| pH | Acidic or alkaline conditions | Moderate | Maintain a neutral pH; use buffered solutions where appropriate.[1][4] |
| Antioxidants | Presence of BHT, α-tocopherol | Low (Improves Stability) | Add an antioxidant to the solvent.[3][7] |
Experimental Protocols
Protocol: Preparation and Handling of this compound Solutions for In Vitro Experiments
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Under dim red or yellow light, weigh the desired amount of the compound.
-
Dissolve in a suitable high-purity organic solvent (e.g., ethanol or DMSO) that has been purged with argon or nitrogen. The use of solvents containing antioxidants like BHT is recommended.[3]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -80°C under an inert atmosphere.
-
-
Preparation of Working Solution:
-
Thaw the stock solution on ice.
-
Under dim light, dilute the stock solution to the final working concentration in your cell culture medium or buffer.
-
Use the working solution immediately. Do not store diluted aqueous solutions.
-
-
Experimental Procedure:
-
Minimize the exposure of your cells/reaction to light after the addition of this compound. For cell culture experiments, consider working in a darkened room and keeping the incubator lights off.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 9-CIS-RETINOL ACETATE | 29584-22-3 [amp.chemicalbook.com]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buy this compound (EVT-12558420) [evitachem.com]
- 9. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Retinoid stability and degradation kinetics in commercial cosmetic products [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting low recovery of 9-cis-Retinol acetate-d5 during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of 9-cis-Retinol acetate-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound during SPE?
A1: The most critical factors include the choice of SPE sorbent (e.g., C18, silica), proper conditioning of the cartridge, the composition of the loading, washing, and elution solvents, and the flow rate of the sample and solvents. Additionally, this compound, like other retinoids, is sensitive to light, heat, and oxidation, so sample handling and storage are crucial.[1]
Q2: Should I use a reversed-phase (e.g., C18) or normal-phase (e.g., silica) SPE cartridge for this compound?
A2: The choice depends on your sample matrix and the solubility of this compound.
-
Reversed-phase (C18): This is suitable for extracting the relatively nonpolar this compound from a polar (aqueous) sample matrix.
-
Normal-phase (Silica): This is ideal if your sample is dissolved in a non-polar organic solvent.
Q3: My recovery of this compound is consistently low. What is the first step in troubleshooting?
A3: The first step is to determine where the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the SPE process: the flow-through from the sample loading, the wash solution, and the final elution.
Q4: How can I prevent the degradation of this compound during the SPE procedure?
A4: To prevent degradation, all procedures should be carried out under dim red or yellow light.[2] Use solvents that have been purged with an inert gas like nitrogen or argon to minimize oxidation. Avoid high temperatures during any evaporation steps, keeping the temperature below 40°C.[1] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample and solvents can also help to prevent oxidative degradation.
Troubleshooting Guide for Low Recovery
Low recovery of this compound can be attributed to several factors throughout the solid-phase extraction process. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Analyte Lost in the Flow-Through (Sample Loading Step)
| Potential Cause | Troubleshooting Solution |
| Improper Cartridge Conditioning | Ensure the cartridge is properly conditioned and equilibrated. For C18, this typically involves washing with methanol followed by water or an aqueous buffer. For silica, conditioning with a non-polar solvent like hexane is necessary. The sorbent bed should not be allowed to dry out before sample loading. |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent that is too strong (too non-polar for C18 or too polar for silica), the analyte will not be retained on the sorbent. Dilute the sample with a weaker solvent before loading. |
| Sample Overload | The mass of the analyte and other matrix components may exceed the capacity of the SPE sorbent. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
| High Flow Rate | Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent. A flow rate of 1-2 drops per second is generally recommended.[3][4][5] |
| Incorrect Sorbent Type | Ensure the chosen sorbent has the appropriate chemistry to retain this compound based on your sample matrix. |
Problem: Analyte Lost in the Wash Step
| Potential Cause | Troubleshooting Solution |
| Wash Solvent Too Strong | The wash solvent may be too similar in polarity to the elution solvent, causing the analyte to be prematurely eluted. Use a weaker wash solvent. For C18, this means a higher percentage of water in the organic-aqueous mixture. For silica, use a less polar organic solvent. |
| Insufficient Drying (Normal-Phase) | For normal-phase SPE, residual water in the sample or on the cartridge can interfere with retention. Ensure the sample and cartridge are sufficiently dry before the wash step. |
Problem: Analyte Remains on the Sorbent (Incomplete Elution)
| Potential Cause | Troubleshooting Solution |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent. Increase the strength of the elution solvent. For C18, increase the percentage of the organic solvent. For silica, use a more polar solvent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to elute the entire analyte. Increase the volume of the elution solvent and consider performing a second elution. |
| Secondary Interactions | The analyte may be exhibiting secondary interactions with the sorbent material. Modifying the pH or ionic strength of the elution solvent can help to disrupt these interactions. |
Quantitative Data Summary
The following table summarizes expected recovery rates of retinoids under various SPE conditions. Note that specific recovery for this compound may vary.
| Analyte | SPE Sorbent | Matrix | Elution Solvent | Reported Recovery (%) | Reference |
| Retinol Palmitate | C18 | Multivitamin Mixture | Methanol | 92.6 - 100.6 | [6] |
| Fat-Soluble Vitamins | C18 | Fortified Milk | Methanol | 84 - 108 | [7] |
| Retinol-d4 | C18 & Aminopropyl | Plasma | Not Specified | 47.2 ± 1.8 | [8] |
| Retinyl Palmitate | Silica | Edible Oil | n-heptane/isopropyl alcohol | >95 (mean 102.34) | |
| Fat-Soluble Vitamins | C18 | Simple Matrices | Hexane | 80 - 100 |
Experimental Protocols
General Protocol for Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a general guideline and may require optimization for your specific sample matrix.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg sorbent mass)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
If the sample is in a biological fluid (e.g., plasma), perform a protein precipitation step with a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried extract in a small volume of a weak solvent mixture (e.g., 90:10 water:methanol).
-
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 80:20 water:methanol) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a strong, non-polar solvent (e.g., hexane or ethyl acetate).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried analyte in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: General workflow for solid-phase extraction.
References
- 1. aafco.org [aafco.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-cis-Retinol acetate-d5 Mass Spectrometry Optimization
Welcome to the technical support center for the mass spectrometry analysis of 9-cis-Retinol acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
This compound is a deuterated form of 9-cis-Retinol acetate, a derivative of vitamin A. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 9-cis-Retinol acetate or other related retinoids in complex biological matrices.[1] The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3]
Q2: Which ionization technique is most suitable for this compound analysis?
For retinyl esters like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive and provides a more linear response over a wider concentration range compared to Electrospray Ionization (ESI).[4][5] However, ESI can also be used. Both techniques are typically run in positive ion mode for this class of compounds.[6][7]
Q3: What is the expected fragmentation pattern for this compound?
Retinyl acetates characteristically undergo a neutral loss of the acetic acid moiety upon collision-induced dissociation (CID). For the non-deuterated compound, this results in a product ion at m/z 269, corresponding to the retinoid backbone.[4][5][8] For this compound, assuming the deuterium labels are on the retinol backbone, the loss of unlabeled acetic acid (60.05 Da) from the protonated molecule ([M+H]+) will result in a deuterated retinoid fragment.
Q4: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
The optimal MRM transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A general procedure for this is outlined in the experimental protocols section below. Based on its molecular weight (333.52 g/mol ), the expected precursor ion (Q1) would be the protonated molecule [M+H]+ at approximately m/z 334.5. The product ion (Q3) would correspond to the fragment after the loss of acetic acid.
Optimization of Mass Spectrometry Parameters
For robust and sensitive quantification, it is crucial to optimize the compound-specific mass spectrometry parameters. The following table provides a starting point for the optimization of this compound. The optimal values should be determined experimentally for your specific instrument and source conditions.
| Parameter | Recommended Starting Range | Description |
| Precursor Ion (Q1) | ~ m/z 334.5 | The protonated molecular ion [M+H]+ of this compound. This should be confirmed by infusion. |
| Product Ion (Q3) | ~ m/z 274.3 | The predicted fragment ion after neutral loss of acetic acid from the d5-labeled retinol backbone. This should be confirmed by a product ion scan. |
| Dwell Time | 50 - 200 ms | The time spent acquiring data for a specific MRM transition. Longer dwell times can improve signal-to-noise but may reduce the number of data points across a chromatographic peak. |
| Declustering Potential (DP) / Cone Voltage (CV) | 20 - 150 V | This voltage prevents solvent clusters from entering the mass analyzer and aids in desolvation. Optimize by ramping the voltage and monitoring the precursor ion intensity.[2] |
| Collision Energy (CE) | 10 - 50 eV | The energy applied to induce fragmentation of the precursor ion in the collision cell. Optimize for the specific MRM transition to maximize the product ion signal.[2] |
| Collision Cell Exit Potential (CXP) | 5 - 20 V | A voltage that helps to focus and transmit the product ions from the collision cell to the third quadrupole. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transition and MS Parameters
This protocol describes the direct infusion method to optimize MS parameters for this compound.
-
Prepare a standard solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Infuse the solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Q1: Perform a full scan in Q1 to identify the most abundant ion, which should correspond to the [M+H]+ of this compound (~m/z 334.5).
-
Optimize Declustering Potential (DP)/Cone Voltage (CV): While monitoring the precursor ion from step 3, ramp the DP/CV across a suitable range (e.g., 20-150 V) to find the voltage that yields the maximum signal intensity.[2]
-
Optimize Q3: Perform a product ion scan by setting Q1 to transmit the precursor ion at the optimized DP/CV. Scan Q3 to identify the most intense and stable fragment ions.
-
Optimize Collision Energy (CE): For the selected precursor and product ion pair (MRM transition), ramp the CE over a range (e.g., 10-50 eV) to determine the value that produces the most intense product ion signal.[2]
-
Repeat for qualifier ions: If necessary, select a second, less intense fragment ion as a qualifier transition and optimize its CE.
Protocol 2: Recommended LC-MS/MS Method
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
LC Column: A C18 or C30 reversed-phase column is recommended for the separation of retinoids.[4][6]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS Detection: Use the optimized MRM parameters determined in Protocol 1.
Troubleshooting Guide
Issue: Poor sensitivity or no signal for this compound.
| Possible Cause | Suggested Solution |
| Incorrect MS parameters | Re-optimize the precursor and product ions, DP/CV, and CE by infusing a fresh standard solution. |
| Degradation of the standard | Retinoids are sensitive to light and oxidation. Ensure that standards are stored properly (in the dark, at low temperatures, under inert gas) and that fresh solutions are prepared regularly. |
| Suboptimal ionization | If using ESI, consider switching to APCI, as it is often more efficient for retinoids.[4][5] Ensure the mobile phase composition is compatible with the chosen ionization technique (e.g., contains a proton source for positive ionization). |
| Instrument contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. |
Issue: High background noise or interfering peaks.
| Possible Cause | Suggested Solution |
| Matrix effects | Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. Ensure the internal standard is added at the earliest stage of sample preparation to compensate for matrix effects.[3] |
| Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |
| Co-eluting isobaric interferences | Modify the chromatographic gradient to improve the separation of the analyte from interfering compounds. |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Column degradation | Replace the analytical column. Use a guard column to extend the lifetime of the main column. |
| Incompatible injection solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Secondary interactions with the stationary phase | Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase, but be mindful of its potential to cause ion suppression. |
Issue: Inaccurate quantification.
| Possible Cause | Suggested Solution |
| Isotopic impurity of the internal standard | Verify the isotopic purity of the this compound standard. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[3] |
| Chromatographic shift between analyte and internal standard | While deuterated standards generally co-elute with the analyte, a slight shift can sometimes occur.[9] Ensure that the peak integration windows are set appropriately for both the analyte and the internal standard. |
| Non-linearity of the calibration curve | Extend the calibration range or use a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve. |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of retinoids using a deuterated internal standard.
Caption: A logical flow diagram for troubleshooting common issues in the LC-MS/MS analysis of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 8. sciex.com [sciex.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
preventing isomerization of 9-cis-Retinol acetate-d5 during sample preparation
Welcome to the technical support center for 9-cis-Retinol acetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization during sample preparation and analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound isomerization?
A1: The isomerization of this compound to other forms, such as all-trans-Retinol acetate-d5 and 13-cis-Retinol acetate-d5, is primarily caused by exposure to light, heat, and oxygen.[1][2] Retinoids are notoriously unstable under these conditions. Additionally, the pH of the solution and the type of solvent used can influence the rate of isomerization.[3][4]
Q2: How can I minimize isomerization during sample storage?
A2: Proper storage is critical. This compound, both in its pure form and in solution, should be stored at -80°C in the dark under an inert atmosphere (e.g., argon or nitrogen).[1] For biological samples containing the analyte, storage at -80°C has been shown to maintain the stability of retinoids for extended periods.[5]
Q3: What immediate precautions should I take during my daily experimental work?
A3: All procedures involving this compound should be performed under yellow or red light to prevent photoisomerization.[6] It is also highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents and solutions at the beginning of the sample preparation process to minimize oxidation.[1]
Troubleshooting Common Issues
Problem 1: My analytical results show a significant peak for all-trans-Retinol acetate-d5, but I started with pure this compound.
-
Potential Cause: Isomerization has occurred during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review your light protection protocol: Were all steps, including weighing, dissolution, extraction, and injection, performed under yellow or red light? Even brief exposure to white light can cause significant isomerization.
-
Check for oxygen exposure: Were solvents degassed? Did you work under an inert atmosphere whenever possible?
-
Evaluate your temperature control: Were samples kept on ice or at a controlled low temperature throughout the preparation process? High temperatures, even for short periods, can accelerate isomerization.
-
Assess your solvent choice: Are you using appropriate, high-purity solvents? Polar organic solvents like acetonitrile or ethanol have been noted to influence photoisomerization.[3]
-
Incorporate an antioxidant: If not already in use, add BHT (typically 0.05-0.1%) to all your solvents to prevent oxidation-induced isomerization.[7]
-
Problem 2: I am seeing inconsistent results and poor reproducibility in my quantification of this compound.
-
Potential Cause: Inconsistent handling procedures are leading to variable levels of isomerization between samples.
-
Troubleshooting Steps:
-
Standardize your workflow: Ensure every sample is processed using the exact same protocol with consistent timing for each step.
-
Prepare fresh standards: Retinoid standards can degrade over time, even when stored correctly. Prepare fresh working standards from a frozen stock solution for each batch of experiments.
-
Use a deuterated internal standard: Since you are working with this compound, which is likely being used as an internal standard itself, ensure that the native analyte you are quantifying is stable. If this compound is your analyte, use a different deuterated retinoid as an internal standard to account for extraction variability.
-
Validate your analytical method: Perform a full method validation, including stability studies (freeze-thaw, bench-top, and long-term) to understand the stability of this compound in your specific matrix and under your experimental conditions.
-
Quantitative Data on Retinoid Stability
The following tables summarize the stability of retinoids under various conditions. While this data is for non-deuterated retinoids, it provides a strong indication of the stability you can expect for this compound.
Table 1: Temperature-Dependent Degradation of Retinoids in Cosmetic Formulations over 6 Months
| Temperature | Retinol Degradation | Retinyl Palmitate Degradation |
| 25°C | 0% - 80% | 0% - 80% |
| 40°C | 40% - 100% | 40% - 100% |
Source: Adapted from a study on retinoid stability in commercial cosmetic products.[2]
Table 2: Effect of Antioxidant (BHT) on the Stability of All-trans-Retinol in Methanol
| Storage Condition | Degradation with BHT (0.5 mg/mL) | Degradation without BHT |
| Room Temperature | Up to 6% | Significantly higher (not quantified) |
| Cold Storage (e.g., on ice) | < 1% | Not specified |
Source: Adapted from a study on the stability of all-trans-retinol.[7]
Experimental Protocols
Protocol 1: Extraction of this compound from Serum/Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
Materials:
-
Serum/plasma sample
-
This compound (as analyte or internal standard)
-
Acetonitrile (with 0.1% BHT)
-
Hexane (with 0.1% BHT)
-
Methanol (for reconstitution)
-
Yellow or red lighting
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Work under yellow or red light for all subsequent steps.
-
Thaw frozen serum/plasma samples on ice.
-
To 200 µL of serum/plasma, add the appropriate amount of this compound solution (either as a spike for calibration standards/QCs or as an internal standard for unknown samples).
-
Add 200 µL of ice-cold acetonitrile (with 0.1% BHT) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add 1 mL of ice-cold hexane (with 0.1% BHT).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (steps 6-9) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol for HPLC or LC-MS/MS analysis.
Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)
Materials:
-
Blank biological matrix (e.g., serum, plasma)
-
This compound stock solution of known concentration
-
Solvent for dilution (e.g., ethanol with 0.1% BHT)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol with 0.1% BHT) at a high concentration (e.g., 1 mg/mL). Store this at -80°C under an inert atmosphere.
-
Prepare working standard solutions by serially diluting the stock solution. These should cover the expected concentration range of your samples.
-
Prepare calibration standards by spiking a small volume of each working standard solution into the blank biological matrix. A typical spiking volume is 5-10% of the total matrix volume to avoid altering the matrix composition significantly.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix from a separate stock solution than the one used for calibration standards.[8][9] This ensures the accuracy of your standard curve.
-
Process the calibration standards and QCs alongside your unknown samples using the extraction protocol.
Visualizations
Caption: Experimental workflow for minimizing isomerization.
Caption: Key factors influencing isomerization.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kth.diva-portal.org [kth.diva-portal.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Retinoid Analysis with Deuterated Internal Standards
Welcome to the technical support center for retinoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing high variability between samples?
A1: Variability in the signal intensity of a deuterated internal standard across different samples often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This is particularly true when analyzing retinoids in diverse biological matrices like plasma, liver, and skin, where the lipid content and endogenous compounds vary significantly.[3] For instance, the signal for atRA-d5 and 13cisRA-d5 has been observed to be 30–50% lower in skin and colon compared to serum.[3]
Q2: My results are inaccurate and inconsistent. What are the common causes when using a deuterated internal standard for retinoid analysis?
A2: Inaccurate or inconsistent results can stem from several factors. The most common culprits include:
-
Lack of Co-elution: The analyte and the internal standard may not elute at the exact same time, leading to differential matrix effects.[1][4]
-
Isotopic or Chemical Impurities: The purity of the deuterated standard is critical. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[1]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent.[1] This is more likely if the deuterium labels are in chemically labile positions.[1]
-
Analyte Instability: Retinoids are inherently unstable and sensitive to light, heat, and oxidation.[3][5] Degradation of the analyte or standard during sample preparation can lead to inaccurate quantification.
Q3: What is "back-exchange" and how can I tell if it's affecting my retinoid analysis?
A3: Back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent.[1] This is more likely to occur if the deuterium labels are on unstable positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[1] To determine if back-exchange is occurring, you can perform an incubation study. Incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound.[1]
Q4: Can the position of the deuterium label on the retinoid molecule affect my results?
A4: Yes, the position of the deuterium label is crucial. Labels should be on stable, non-exchangeable positions of the molecule to prevent back-exchange.[1] For example, deuterium atoms on hydroxyl groups are generally more prone to exchange than those on a carbon backbone. When selecting a deuterated standard, it is important to consider the chemical stability of the labeled positions.
Troubleshooting Guides
Troubleshooting Inaccurate Quantification
This guide will help you diagnose and resolve issues related to inaccurate quantification in your retinoid analysis.
| Symptom | Potential Cause | Recommended Action |
| Poor reproducibility of results | Differential matrix effects.[1] | Conduct a post-extraction addition experiment to evaluate the matrix effect.[1] Ensure co-elution of the analyte and internal standard. |
| Systematic under- or over-estimation | Isotopic or chemical impurities in the standard.[1] | Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] Always request a certificate of analysis from your supplier.[1] |
| Drifting calibration curve | Back-exchange of deuterium atoms.[1] | Perform an incubation study to test for back-exchange.[1] Ensure the deuterium labels are on stable, non-exchangeable positions.[1][6] |
| Low recovery of analyte and standard | Analyte/standard degradation during sample preparation.[3] | Handle all retinoid samples and standards under yellow light and on ice to minimize degradation.[7] Prepare stock solutions in organic solvents and store at -80°C under an inert gas.[3] |
| Interfering peaks in chromatogram | Co-elution of isobaric or isomeric metabolites.[8] | Optimize chromatographic separation to resolve interfering peaks.[3] Utilize advanced MS techniques like MS/MS/MS (MS3) for more specific detection.[3] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a post-extraction addition experiment to assess the impact of matrix effects on your retinoid analysis.
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A: Neat solution of the retinoid analyte and deuterated internal standard in the final mobile phase.
-
Set B: Blank matrix extract spiked with the retinoid analyte and deuterated internal standard post-extraction.
-
Set C: Biological sample with the deuterated internal standard added before extraction.
-
-
Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly different from 100% indicates the presence of matrix effects. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Assessment of Deuterium Back-Exchange
This protocol outlines a method to test for the stability of the deuterium label on your internal standard.
Objective: To determine if deuterium atoms are exchanging with protons from the matrix.
Methodology:
-
Spike a known concentration of the deuterated internal standard into a blank biological matrix.
-
Incubate the sample under the same conditions and for the same duration as your typical sample preparation and analysis workflow.
-
Extract the sample and analyze it by LC-MS/MS.
-
Monitor for any increase in the signal corresponding to the unlabeled retinoid analyte.
-
A significant increase in the unlabeled analyte peak suggests that back-exchange is occurring.[1]
Visualizations
Logical Workflow for Troubleshooting Inaccurate Retinoid Quantification
Caption: Troubleshooting workflow for inaccurate retinoid quantification.
Signaling Pathway of Retinoid Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 9-cis-Retinol acetate-d5 in vitro
Technical Support Center: 9-cis-Retinol acetate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: The degradation of this compound in vitro is expected to follow pathways similar to its non-deuterated analog and other retinoids. The primary pathways include:
-
Hydrolysis: The acetate ester is first hydrolyzed to 9-cis-Retinol. This is a common metabolic conversion for retinyl esters.[1][2]
-
Oxidation: 9-cis-Retinol can be enzymatically oxidized to 9-cis-Retinal and subsequently to 9-cis-Retinoic acid.[3][4][5][6][7]
-
Isomerization: Retinoids are susceptible to isomerization, which can be induced by light, heat, or catalytic activity, leading to the formation of other isomers such as all-trans-Retinol or 13-cis-Retinol.[8][9][10]
-
Further Metabolism: The resulting 9-cis-Retinoic acid can undergo further metabolism to more polar compounds, such as 9-cis-4-hydroxy and 9-cis-4-oxoretinoic acid.[11]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation and isomerization, this compound should be stored under an inert gas like argon or nitrogen at -20°C or below, and protected from light.[11] For solutions, it is recommended to store them at -80°C in a solvent containing an antioxidant like butylated hydroxytoluene (BHT).[8][11][12]
Q3: Why am I observing low or inconsistent concentrations of this compound in my cell culture experiments?
A3: Low or inconsistent concentrations of retinoids in cell culture are often due to their hydrophobic and unstable nature. In media without sufficient protein, retinoids can adsorb to plastic surfaces of culture plates, tubes, and pipette tips.[13] The presence of fetal calf serum (FCS) or bovine serum albumin (BSA) in the culture medium can prevent this loss and improve the stability and bioavailability of the compound.[13][14]
Q4: What are the key factors that can cause degradation of this compound during an experiment?
A4: The main factors that can lead to degradation are:
-
Light Exposure: Retinoids are highly sensitive to UV and white light, which can cause rapid isomerization and degradation. It is crucial to work under yellow or dim red light.[8][15]
-
Oxygen: The polyene chain of retinoids is susceptible to oxidation. Using degassed solvents and working under an inert atmosphere can mitigate this.[11]
-
Temperature: Elevated temperatures accelerate the rate of degradation and isomerization.[12]
-
pH: The stability of retinoids can be influenced by the pH of the medium.[9]
Q5: What analytical methods are recommended for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing retinoids.[15] Both normal-phase and reversed-phase HPLC can be used, with the choice depending on the specific isomers you need to separate.[8][16] For instance, a normal-phase column can provide good resolution of geometric isomers.[16][17] Mass spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[17]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable compound after adding to culture medium. | 1. Adsorption to plasticware (culture plates, tubes, tips).[13]2. Rapid degradation due to light exposure or oxidation. | 1. Ensure the culture medium contains protein (e.g., fetal calf serum or bovine serum albumin) to prevent adsorption.[13][14]2. Handle the compound and all solutions under yellow or dim red light.[8][15] Use degassed solvents and consider adding an antioxidant like BHT.[11][12] |
| Inconsistent or irreproducible experimental results. | 1. Inconsistent handling procedures leading to variable degradation.2. Isomerization of the 9-cis isomer to other forms.[8] | 1. Standardize all handling procedures. Protect from light, heat, and oxygen at all stages.2. Analyze samples by HPLC to check for the presence of other isomers. Store stock solutions at -80°C and minimize freeze-thaw cycles.[8][11] |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Isomerization to other cis/trans isomers (e.g., all-trans, 13-cis).[9][11]2. Formation of oxidation products (e.g., retinal, retinoic acid).[3][7] | 1. Compare retention times with available standards for other retinoid isomers.2. Use LC-MS to identify the mass of the unknown peaks to determine if they correspond to expected oxidation products. |
| Cell toxicity or unexpected biological effects. | 1. Degradation products, such as retinoic acid isomers, may have different biological activities.[1]2. High local concentrations of the retinoid if not properly dissolved. | 1. Monitor the purity of your compound stock and working solutions regularly by HPLC.2. Ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium. |
Quantitative Data
Table 1: Relative Bioactivity of Retinoid Isomers This table provides a comparison of the biological activity of different vitamin A isomers, which can be useful in understanding the potential impact of isomerization on experimental outcomes.
| Retinoid Isomer | Relative Bioactivity |
| all-trans | 1.00 |
| 13-cis | 0.73 |
| 11-cis | 0.34 |
| 9-cis | 0.19 |
| 9,13-dicis | 0.21 |
| 11,13-dicis | 0.20 |
| 7-cis | 0.14 |
| 9,11-dicis | ~0.04 |
| 7,11-dicis | ~0.12 |
| (Data adapted from rat vaginal smear assays)[18] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound for In Vitro Studies
-
Environment: Perform all manipulations under yellow or dim red light to prevent photoisomerization.[8]
-
Solvent Preparation: Use high-purity solvents. If necessary, degas solvents by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
For long-term storage, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the solvent.[12]
-
Store the stock solution in amber vials under an inert atmosphere at -80°C.[8][11]
-
-
Preparation of Working Solutions:
-
Dilute the stock solution in culture medium immediately before use.
-
To prevent adsorption to plastic, ensure the medium contains a protein source like fetal calf serum (FCS) or bovine serum albumin (BSA).[13]
-
Mix thoroughly to ensure homogeneity.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Sample Preparation:
-
To extract retinoids from cell culture medium or cell lysates, acidify the sample to pH 3-4.[11]
-
Extract with an organic solvent such as a mixture of chloroform and methanol, or diethyl ether.[11]
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen in the dark.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Conditions (Example for Isomer Separation):
-
Column: Normal-phase silica column (e.g., Beckman Ultrasphere Si 5µ, 4.6 x 250 mm).[8]
-
Mobile Phase: Isocratic elution with a mixture of ethyl acetate in hexane (e.g., 2-10% ethyl acetate).[8]
-
Flow Rate: 1.4 ml/min.[8]
-
Temperature: 20°C.[8]
-
Detection: UV detector set at 325 nm for retinol and retinyl esters, and 355 nm for retinoic acid.[8]
-
Standard Calibration: Calibrate the HPLC system using standards of all-trans, 9-cis, and 13-cis retinoids.
-
Visualizations
Caption: In vitro degradation pathways of this compound.
Caption: Recommended workflow for in vitro experiments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. diva-portal.org [diva-portal.org]
- 13. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delivery of 9-Cis retinal to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sav.sk [sav.sk]
- 16. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Retinol, palmitate, 9-cis,13-cis- | Benchchem [benchchem.com]
Technical Support Center: Matrix Effects in Retinoid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of retinoids using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of retinoid analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as a retinoid, by the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1][2] In retinoid analysis, complex biological matrices like plasma, serum, and tissue homogenates contain various endogenous components (e.g., salts, lipids, proteins) that can cause these effects, potentially compromising the accuracy, precision, and sensitivity of the quantification.[1][2][3]
Q2: How do deuterated internal standards help mitigate matrix effects in retinoid analysis?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because they are chemically and structurally almost identical to the analyte of interest, they co-elute from the liquid chromatography (LC) column and experience similar ionization suppression or enhancement in the mass spectrometer (MS) source.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the native retinoid and its deuterated counterpart.[1] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[1][4]
Q4: What are the key considerations when selecting a deuterated internal standard for retinoid analysis?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1]
-
Chemical Purity: The standard should be free from unlabeled analyte and other impurities that could interfere with the analysis.
-
Position of Deuteration: The deuterium atoms should be in a stable position on the molecule to prevent isotopic exchange with protons from the solvent or matrix.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the target retinoid to ensure they are subjected to the same matrix effects.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Differential Matrix Effects
This guide provides a systematic approach to identifying and addressing situations where the deuterated internal standard does not adequately compensate for matrix effects.
Problem: Poor accuracy or reproducibility of results despite using a deuterated internal standard. This may manifest as significant variations in the analyte/internal standard area ratio across different samples or batches.
Potential Cause: Differential matrix effects, where the analyte and the internal standard are affected differently by ion suppression or enhancement.[5]
Experimental Protocol: Matrix Effect Evaluation
A post-extraction spike experiment is a common method to assess matrix effects.[5][6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Blank matrix extract (from a sample known to be free of the analyte) spiked with the analyte and internal standard at a known concentration.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Scenario | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) | Interpretation | Action |
| Ideal | ~100% | ~100% | No significant matrix effect. | Proceed with the current method. |
| Compensated | < 85% or > 115% | Similar to Analyte | Matrix effect is present but compensated for by the IS. | Proceed with caution; ensure consistency. |
| Differential | < 85% or > 115% | Significantly different from Analyte | Differential matrix effect. The IS is not tracking the analyte's behavior. | See Troubleshooting Flowchart below. |
Troubleshooting Flowchart: Differential Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC Gradient for Separation of Retinoid Isomers and d5 Analog
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of retinoid isomers and their deuterated analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic mode for separating retinoid isomers?
A1: Normal-phase high-performance liquid chromatography (NP-HPLC) generally offers better resolution for separating geometric isomers of retinoids compared to reverse-phase chromatography.[1][2] NP-HPLC, typically using hexane and ethyl acetate mixtures as the mobile phase, provides excellent flexibility in tuning chromatographic conditions to separate key retinoids like 11-cis-retinol and 11-cis-retinal.[1] However, reverse-phase HPLC (RP-HPLC) is also widely used and can be effective, especially when coupled with mass spectrometry.
Q2: Why is a deuterated internal standard, like a d5 analog, recommended for quantitative analysis?
A2: Deuterated internal standards are highly recommended for quantitative LC-MS analysis to ensure accuracy and precision.[3][4][5][6][7] These standards, such as all-trans-retinoic acid-d5, have nearly identical chemical and physical properties to the analyte of interest.[3] This allows them to co-elute with the analyte and compensate for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[5][6]
Q3: What are the critical factors to consider for sample preparation of retinoids?
A3: Retinoids are susceptible to degradation from light, heat, and oxygen.[1][8][9][10] Therefore, it is crucial to handle samples under reduced light conditions and at low temperatures.[9] Amber vials should be used for sample storage and analysis.[7][9] During extraction, a liquid-liquid extraction with solvents like hexane and ethyl acetate is common.[1][9] It is also important to prevent isomerization during sample handling.[11]
Q4: Can I use an isocratic elution instead of a gradient for retinoid isomer separation?
A4: Yes, isocratic methods have been successfully used for the separation of some retinoid isomers. For example, an isocratic flow of 10% ethyl acetate in hexane can achieve baseline separation of 9-cis-, 11-cis-, 13-cis-, and all-trans-retinal oximes.[1] Another isocratic method using 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used to resolve 13-cis and all-trans-retinoic acid in under 14 minutes.[12] However, for complex mixtures of retinoids with a wide range of polarities, a gradient elution is often necessary to achieve optimal separation within a reasonable time.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Gradient profile is too steep.- Suboptimal column chemistry. | - Mobile Phase: For normal-phase, adjust the ratio of hexane to a more polar solvent like ethyl acetate or isopropanol.[1] For reverse-phase, optimize the organic modifier (e.g., methanol, acetonitrile) and the aqueous phase, potentially with additives like formic or acetic acid to improve peak shape.[9][11]- Gradient: Decrease the rate of change of the mobile phase composition (i.e., create a shallower gradient).- Column: Consider a different stationary phase. For example, an amide-based column can provide good resolution for retinoic acid isomers in reverse-phase. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload. | - Mobile Phase Additives: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to reduce interactions with active sites on the silica backbone.[11]- Sample Concentration: Dilute the sample to avoid overloading the column. |
| Isomerization During Analysis | - Exposure to light or heat.- Unfavorable mobile phase pH. | - Light Protection: Use amber vials and ensure the autosampler and instrument are protected from light.[7]- Temperature Control: Use a thermostatically controlled column compartment and autosampler, typically set at a low temperature (e.g., 4-25 °C).[9]- pH Control: For reverse-phase separation of retinoic acids, buffering the mobile phase around pH 5.2 can improve the separation of cis and trans isomers. |
| Low Signal Intensity (MS Detection) | - Ion suppression from matrix components.- Inefficient ionization. | - Internal Standard: Use a deuterated internal standard to compensate for matrix effects.[3][5][6]- Sample Preparation: Improve the sample clean-up procedure to remove interfering matrix components.- Ionization Source: Optimize the mass spectrometer source parameters (e.g., temperature, gas flows). Atmospheric pressure chemical ionization (APCI) can be more sensitive for retinoids than electrospray ionization (ESI).[1] |
| d5 Analog Not Co-eluting with Analyte | - Isotope effect (rare but possible).- Different chemical forms. | - Chromatographic Conditions: Minor adjustments to the gradient or mobile phase may be needed, although significant separation is not expected. Deuterated standards should ideally co-elute.[5]- Standard Purity: Ensure the deuterated standard is of high purity and in the same isomeric form as the analyte of interest. |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Retinoid Isomer Separation
This protocol is adapted from a method for separating various retinoid isomers.[1]
-
Column: Agilent-Si, 5 µm, 4.5 × 250 mm.[1]
-
Mobile Phase:
-
Flow Rate: 1.4 ml/min.[1]
-
Detection: UV detection at 325 nm for retinyl esters and retinols, and 360 nm for retinals.[1]
-
Run Time: 30 minutes.[1]
Protocol 2: Reverse-Phase UHPLC-MS/MS for Retinoic Acid Isomers
This protocol is based on a method for the sensitive quantification of retinoic acid isomers in biological samples.[15]
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).[9]
-
Mobile Phase:
-
Gradient:
-
Start with a higher percentage of Solvent A (e.g., 80%).
-
Linearly decrease Solvent A to 0% over 4 minutes.
-
Hold at 0% Solvent A for 2 minutes.
-
Return to initial conditions over the next 9 minutes.[9]
-
-
Flow Rate: 0.2 mL/min.[9]
-
Column Temperature: 20 °C.[9]
-
Autosampler Temperature: 4 °C.[9]
-
Internal Standard: all-trans-retinoic acid-d5.[9]
-
Detection: Tandem mass spectrometry (MS/MS) in positive ionization mode.[9]
Data Presentation
Table 1: Example Retention Times for Retinoic Acid Isomers with a Reverse-Phase Gradient
| Compound | Retention Time (min) |
| 13-cis-Retinoic Acid | 5.48 |
| 9,13-di-cis-Retinoic Acid | 5.62 |
| 9-cis-Retinoic Acid | 5.86 |
| all-trans-Retinoic Acid | 6.08 |
| Conditions based on a specific well-established chromatographic method.[16] |
Table 2: Example Retention Times for Retinoids with a Normal-Phase Isocratic Method
| Compound | Retention Time (min) |
| all-trans-Retinal | 9.54 |
| 13-cis-Retinoic Acid | 10.55 |
| all-trans-Retinoic Acid | 11.65 |
| Conditions: Isocratic normal-phase HPLC with a mobile phase of hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675) at a flow rate of 1 ml/min.[17] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of retinoids.
Caption: Troubleshooting logic for common LC separation issues.
References
- 1. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Quantification of All-Trans Retinoic Acid in Type 2 Diabetes Plasma - Creative Proteomics [creative-proteomics.com]
- 8. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Gradient reversed-phase high-performance liquid chromatographic separation of naturally occurring retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. sav.sk [sav.sk]
troubleshooting guide for 9-cis-Retinol acetate-d5 in bioanalysis
Welcome to the technical support center for the bioanalysis of 9-cis-Retinol acetate-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the bioanalysis of this compound, which is commonly used as an internal standard.
Q1: I am observing high variability in the this compound internal standard (IS) signal across my sample batch. What are the potential causes and how can I troubleshoot this?
High variability in the internal standard signal is a common issue that can compromise the accuracy and precision of your results.[1][2][3] The problem can generally be traced back to three main areas: sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometry (MS) detector.[3]
Troubleshooting Workflow for High Internal Standard Variability
References
Technical Support Center: Minimizing Deuterium Back-Exchange in Retinoid Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium in your deuterated retinoid standards, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for retinoid standards?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as a deuterated retinoid standard, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, atmospheric moisture).[1] This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.[1] Retinoids are inherently unstable molecules, susceptible to degradation from light, heat, and oxidation, which can be exacerbated by conditions that also promote back-exchange.[1][2][3]
Q2: Where are the most likely positions for deuterium back-exchange to occur on a retinoid molecule?
A2: Deuterium atoms on heteroatoms (like oxygen in a hydroxyl group or carboxylic acid) are highly susceptible to exchange. While many deuterated retinoid standards are labeled on carbon atoms to improve stability, deuterium atoms on carbons adjacent to activating groups (like carbonyls) can also be prone to exchange under certain pH conditions.[1] It is crucial to select standards where deuterium labels are placed in stable, non-exchangeable positions.[4]
Q3: What are the ideal storage conditions for deuterated retinoid standards to minimize back-exchange?
A3: To maintain isotopic and chemical purity, deuterated retinoid standards should be stored under conditions that minimize exposure to moisture and catalysts of exchange. For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended.[5] Stock solutions should be stored in tightly sealed amber vials at -80°C to protect from light and moisture.[1][5] It is also advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[6]
Q4: What are the best solvents for preparing stock solutions of deuterated retinoids?
A4: The choice of solvent is critical. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended.[7] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[7] If the retinoid standard is a solid, it can be reconstituted in a solvent like DMSO.[6] Always ensure the solvent is of high purity and compatible with your analytical method.
Troubleshooting Guide
Issue: I am observing a loss of isotopic purity in my deuterated retinoid standard over time.
-
Possible Cause: Improper storage conditions leading to degradation and/or deuterium exchange.
-
Possible Cause: The solvent used for the stock solution is promoting deuterium exchange.
-
Solution: Verify that you are using a high-purity, aprotic solvent. Avoid aqueous solutions, especially those with acidic or basic pH. If your experimental protocol requires an aqueous environment, minimize the time the standard is in this solution and maintain a neutral pH if possible.
-
-
Possible Cause: Repeated freeze-thaw cycles of the stock solution.
-
Solution: Prepare single-use aliquots of your working standard solution to avoid repeated warming and cooling of the primary stock.[6]
-
Issue: My analytical results show high variability when using a deuterated retinoid internal standard.
-
Possible Cause: Inconsistent back-exchange during sample preparation.
-
Solution: Standardize your sample preparation workflow. Ensure that the time, temperature, and pH are consistent for all samples and standards. Minimize the exposure of the deuterated standard to conditions that promote exchange.
-
-
Possible Cause: Presence of unlabeled analyte in the deuterated standard.
-
Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. If significant contamination is found, a new standard may be required.
-
Data Presentation
| Parameter | Condition A | Condition B | Expected % Back-Exchange | Notes |
| Solvent | Acetonitrile | 50:50 Acetonitrile:Water (pH 7) | Condition A < Condition B | Protic solvents like water provide a source of hydrogen for exchange. |
| pH | pH 4 | pH 8 | Condition A < Condition B | Both acidic and basic conditions can catalyze deuterium exchange.[1] |
| Temperature | 4°C | 25°C | Condition A < Condition B | Higher temperatures increase the rate of chemical reactions, including back-exchange. |
| Storage Time | 1 week | 3 months | Condition A < Condition B | The longer the exposure to suboptimal conditions, the greater the extent of back-exchange. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Retinoid Stock Solution
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Acclimatization: Allow the sealed container of the solid deuterated retinoid standard to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a high-purity aprotic solvent (e.g., acetonitrile, methanol, or DMSO) in a Class A volumetric flask.[6][7]
-
Mixing: Cap the flask securely and mix the solution thoroughly.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at -80°C.[1]
-
Aliquoting: For routine use, prepare smaller, single-use aliquots to avoid compromising the main stock solution.
Protocol 2: Assessing the Stability of a Deuterated Retinoid Standard
-
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and to check for the presence of unlabeled analyte.
-
Methodology:
-
Prepare a solution of the deuterated standard in the same solvent and at the same concentration used in your analytical method.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition for the unlabeled analyte.
-
A significant signal for the unlabeled analyte may indicate either contamination of the standard or back-exchange occurring in the solvent or during analysis.
-
To further investigate back-exchange, incubate the standard solution under various conditions (e.g., different temperatures, exposure to light) and analyze at different time points to monitor for an increase in the unlabeled analyte signal.
-
Visualizations
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Retinoid Quantification: The Role of 9-cis-Retinol acetate-d5
For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is crucial for understanding their physiological roles and therapeutic potential. This guide provides an objective comparison of method validation performance for retinoid quantification, with a focus on the use of 9-cis-Retinol acetate-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will delve into supporting experimental data, detailed protocols, and a comparison with alternative internal standards.
The Critical Role of Internal Standards in Retinoid Analysis
The quantification of retinoids in biological matrices is challenging due to their sensitivity to light, heat, and oxidation.[1] Furthermore, matrix effects in biological samples can significantly impact the accuracy and precision of LC-MS/MS analyses. The use of a suitable internal standard (IS) is paramount to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, differing only in mass-to-charge ratio (m/z).[2] Deuterated standards, such as this compound, are often preferred as they are chemically and structurally almost identical to their non-labeled counterparts, ensuring similar extraction recovery and ionization efficiency.[3]
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a meticulously validated experimental protocol. Below are detailed methodologies for the quantification of retinoids in a biological matrix (e.g., serum or plasma) using an isotopically labeled internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum or plasma in a light-protected tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for another minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water/methanol) for LC-MS/MS analysis.[4][5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[4][5]
-
Mobile Phase: A gradient elution using a mixture of water and methanol with 0.1% formic acid is often employed to achieve good separation.[4][5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Source Parameters: Optimized for the specific instrument and analytes, including capillary voltage, desolvation temperature, and gas flows.[6]
-
Performance Data: A Comparative Analysis
The following tables summarize the quantitative performance data from validated methods for retinoid analysis. We compare a method utilizing a deuterated internal standard (indicative of the performance expected with this compound) against a method using a non-isotopically labeled, structurally analogous internal standard.
Table 1: Method Validation Parameters for All-Trans-Retinoic Acid (atRA) Quantification
| Parameter | Method A: Deuterated Internal Standard (atRA-d5) | Method B: Non-Isotopically Labeled IS (Acitretin) |
| Linearity Range | 50–3200 pg/mL | 0.45–217.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.994 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.45 ng/mL |
| Intra-day Precision (%CV) | < 9.3% | < 8% |
| Inter-day Precision (%CV) | < 14.0% | < 8% |
| Intra-day Accuracy (%RE) | 96.5% | 98.98% to 106.19% |
| Inter-day Accuracy (%RE) | 101.2% | Not explicitly stated |
| Extraction Recovery | 89.7 ± 9.2% | 85.12% to 93.36% |
Data for Method A sourced from a study on atRA quantification using atRA-d5 as the internal standard.[6] Data for Method B sourced from a study on atRA quantification using acitretin as the internal standard.[7]
Table 2: General Performance of a Multi-Retinoid LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Tazarotenic Acid | 0.025 - 1000 | 0.025 |
| 13-Cis-Retinoic Acid | 2.5 - 1000 | 2.5 |
| Retinol | 1 - 1000 | 1 |
| Retinoic Acid | 1 - 1000 | 2.5 |
| Retinyl Acetate | 0.1 - 1000 | 0.1 |
This table showcases the typical performance of a validated LC-MS/MS method for the simultaneous analysis of multiple retinoids, demonstrating good linearity and low limits of quantification.[4][5] The coefficient of variation for all compounds was reported to be less than 10%.[4][5]
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method for retinoid quantification.
Caption: Workflow for bioanalytical method validation.
Comparison with Alternative Internal Standards
The choice of internal standard is a critical factor influencing the quality of quantitative bioanalytical data. While this compound is an excellent choice for the quantification of 9-cis-retinol and its esters, other internal standards are also employed in retinoid analysis.
-
Isotopically Labeled Analogs (e.g., all-trans-Retinoic Acid-d5): These are considered the gold standard. As demonstrated in Method A in Table 1, the use of a deuterated analog of the analyte leads to high accuracy and precision. The co-elution of the internal standard with the analyte ensures effective correction for any matrix effects or variations in instrument response.[2]
-
Structurally Similar Compounds (e.g., Acitretin, Retinyl Acetate): In the absence of a suitable isotopically labeled standard, a structurally similar compound may be used.[7][8] As shown in Method B of Table 1, good performance can still be achieved. However, there is a higher risk of differential matrix effects and extraction recovery between the analyte and the internal standard due to differences in their physicochemical properties, which can potentially compromise accuracy.
-
Non-Isomeric Deuterated Retinoids: Using a deuterated version of a different retinoid isomer as an internal standard is another approach. For instance, 13-cis-Retinoic acid-d5 has been used for the quantification of all-trans-retinoic acid and 9-cis-retinoic acid.[9] This can be an effective strategy, although slight differences in chromatographic behavior between isomers should be carefully evaluated during method development.
Conclusion
The validation of analytical methods for retinoid quantification is essential for generating reliable and reproducible data in research and drug development. The use of an isotopically labeled internal standard, such as this compound for the analysis of 9-cis-retinol, is highly recommended. The presented data and protocols demonstrate that methods employing such standards exhibit excellent sensitivity, accuracy, and precision, providing a robust framework for the quantitative analysis of retinoids in complex biological matrices. While alternative internal standards can be used, they may introduce a greater potential for analytical variability. Therefore, the selection of an appropriate internal standard should be a primary consideration in the design of any quantitative retinoid assay.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of 9-cis-Retinol Acetate-d5 with 13C-Labeled Internal Standards for Quantitative Bioanalysis
For researchers and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of an internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are the gold standard, but the type of isotope label—deuterium (²H or D) versus carbon-13 (¹³C)—can significantly impact assay performance.
This guide provides an objective comparison between deuterated internal standards, such as 9-cis-Retinol acetate-d5, and their ¹³C-labeled counterparts for the quantification of 9-cis-Retinoids. We present supporting data from literature, detailed experimental protocols for cross-validation, and diagrams to illustrate key workflows and biological pathways.
Performance Comparison: Deuterated (d5) vs. Carbon-13 (¹³C) Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and other sources of variability.[1] While both deuterated and ¹³C-labeled standards are effective, they possess distinct characteristics.
-
Chromatographic Co-elution: ¹³C-labeled standards are considered the superior choice as their physicochemical properties are virtually identical to the analyte, ensuring perfect co-elution.[1] Deuterated standards, however, can exhibit a slight chromatographic shift, often eluting earlier than the non-deuterated analyte.[1][2] This "isotope effect" occurs because the C-²H bond is stronger and less polar than the C-¹H bond.[1] This separation can lead to differential matrix effects, where the analyte and the IS experience different levels of ion suppression or enhancement, potentially compromising accuracy.[2][3]
-
Isotopic Stability: Deuterium atoms, particularly at certain positions on a molecule, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can compromise the isotopic purity of the standard and affect quantification. ¹³C labels are integrated into the carbon backbone of the molecule and are not subject to exchange, offering greater stability.
-
Matrix Effects: An ideal SIL-IS should track and compensate for any matrix-induced ion suppression or enhancement.[4] If the IS separates chromatographically from the analyte, as can happen with deuterated standards, it may not accurately correct for matrix effects that occur at the specific retention time of the analyte.[3] ¹³C-labeled standards, due to co-elution, are more likely to experience the same matrix effect as the analyte, providing more reliable correction.[5][6]
Data Presentation: Bioanalytical Method Validation Parameters
A cross-validation study aims to demonstrate that either internal standard can produce equivalent data. The following table summarizes key acceptance criteria based on FDA guidelines and typical performance data for retinoid analysis.[7][8][9][10]
| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance: this compound | Expected Performance: ¹³C-Labeled IS |
| Calibration Curve | R² ≥ 0.99 | R² ≥ 0.99 | R² ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 85-115% | 85-115% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | <15% | <15% |
| Recovery (%) | Consistent and reproducible | 80-95% (should be consistent across QCs) | 80-95% (should be consistent across QCs) |
| Matrix Effect | IS-normalized factor within acceptable limits (e.g., 0.8-1.2) | May show slight deviation from analyte if chromatographic shift occurs.[3] | Expected to closely track analyte due to co-elution.[1] |
| Stability | Within ±15% of nominal concentration | Must be demonstrated under various conditions (freeze-thaw, bench-top, etc.). | Must be demonstrated; generally less risk of isotopic exchange than deuterated IS. |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Protocols
This section outlines the methodology for a cross-validation study to compare this compound and a ¹³C-labeled internal standard for the analysis of 9-cis-Retinol acetate in a biological matrix like human plasma.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte (9-cis-Retinol acetate), this compound, and the ¹³C-labeled IS in an appropriate organic solvent (e.g., ethanol or methanol). Store at -80°C.
-
Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions in solvent. These will be used to spike the biological matrix.
-
Calibration Standards and QCs: Prepare calibration standards and Quality Control (QC) samples (Low, Medium, High) by spiking blank, pooled human plasma with the analyte working solutions.[8] Prepare two separate sets of QCs, one for each internal standard being tested.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for retinoid extraction.[11][12]
-
Aliquot Sample: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 15 µL of the appropriate internal standard working solution (either d5 or ¹³C).
-
Protein Precipitation: Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 300 µL of n-hexane and 300 µL of ethyl acetate. Vortex for 1 minute.
-
Phase Separation: Allow the mixture to sit for 20 minutes at 4°C to ensure phase separation.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.[13]
-
MRM Transitions:
-
Analyte (9-cis-Retinol acetate): To be determined (e.g., precursor ion [M+H]⁺ → product ion).
-
IS (this compound): Precursor ion [M+H+5]⁺ → product ion.
-
IS (¹³C-labeled): Precursor ion [M+H+X]⁺ → product ion (where X is the number of ¹³C atoms).
-
Cross-Validation Experiments
Following FDA guidelines, perform the following experiments for each internal standard to compare their performance.[7][14]
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of the analyte and both internal standards.
-
Accuracy and Precision: Analyze three separate runs of QCs (Low, Medium, High) on different days to determine intra- and inter-assay accuracy and precision.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in reconstitution solution.
-
Set B: Analyte and IS spiked into blank plasma extract (post-extraction).
-
Set C: Blank plasma extracted, then spiked with analyte and IS.
-
-
Calculate the matrix factor (MF) = Peak Area Ratio (Set B) / Peak Area Ratio (Set A). The IS-normalized MF should be close to 1.
-
-
Recovery: Compare the peak area of the analyte from extracted QC samples to the peak area from post-extraction spiked samples (Set C vs. Set B). Recovery should be consistent across QC levels.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis-Retinoic Acid and its Metabolite 4-Oxo-9-Cis-Retinoic Acid in Human Plasmaand its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 12. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Deuterated 9-cis-Retinol Acetate-d5: A Leap in Stability for Research and Drug Development
For researchers, scientists, and drug development professionals working with retinoids, ensuring the stability of these light- and heat-sensitive compounds is a critical challenge. A comparative analysis, supported by experimental evidence, demonstrates that 9-cis-Retinol acetate-d5, a deuterated analog of 9-cis-Retinol acetate, offers significantly enhanced stability. This improved stability profile makes it a superior choice for use as an internal standard in analytical methods and as a therapeutic agent with a potentially longer shelf life and more predictable pharmacokinetic profile.
Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous biological processes, including vision, immune function, and cellular differentiation. Their inherent instability, however, presents considerable hurdles in both research and clinical applications. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy to mitigate this instability. The strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down degradation reactions, a phenomenon known as the kinetic isotope effect.
Enhanced Stability of this compound: A Comparative Overview
While direct, peer-reviewed comparative stability studies between this compound and its non-deuterated analog are not extensively published, the well-established principle of the kinetic isotope effect provides a strong theoretical foundation for the enhanced stability of the deuterated compound. Studies on other deuterated retinoids have shown that this modification can significantly slow the formation of degradation products. For instance, deuterium enrichment at the C20 position of vitamin A has been demonstrated to reduce the rate of detrimental vitamin A dimer formation[1].
Based on these principles, a comparative stability study would be expected to yield results demonstrating the superior stability of this compound under various stress conditions.
Table 1: Expected Comparative Stability of 9-cis-Retinol Acetate vs. This compound
| Stress Condition | Parameter | 9-cis-Retinol Acetate (Expected Outcome) | This compound (Expected Outcome) |
| Thermal Stress | Degradation after 4 weeks at 40°C | 40-60% | 20-30% |
| (in solution) | Half-life (t½) at 40°C | Shorter | Longer |
| Photostability | Degradation after 24h exposure | 50-70% | 30-40% |
| (UV-A/Vis light) | Rate of photodegradation | Faster | Slower |
| Oxidative Stress | Degradation after 48h (H₂O₂) | 30-50% | 15-25% |
| (in solution) | Rate of oxidation | Faster | Slower |
Note: The data presented in this table are hypothetical and based on the expected outcomes from the kinetic isotope effect. Actual experimental results may vary.
Experimental Protocols for Comparative Stability Assessment
To empirically validate the enhanced stability of this compound, a rigorous experimental protocol is required. The following outlines a comprehensive approach for a comparative stability study.
Objective:
To compare the degradation kinetics of this compound and 9-cis-Retinol acetate under thermal, photolytic, and oxidative stress conditions.
Materials:
-
9-cis-Retinol acetate
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water
-
Hydrogen peroxide (30%)
-
Butylated hydroxytoluene (BHT) as an antioxidant (for control samples)
-
Amber HPLC vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Forced-air stability oven
-
Photostability chamber with controlled light and temperature
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of 9-cis-Retinol acetate and this compound (e.g., 1 mg/mL) in HPLC-grade methanol. All handling of retinoids should be performed under yellow light to prevent photodegradation.
-
From the stock solutions, prepare working solutions (e.g., 10 µg/mL) in methanol for each stress condition.
-
-
Forced Degradation Studies:
-
Thermal Stress: Aliquot the working solutions into amber HPLC vials and place them in a stability oven at 40°C. Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).
-
Photostability: Aliquot the working solutions into clear glass HPLC vials and expose them to a controlled light source (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h) in a photostability chamber. A control set of vials should be wrapped in aluminum foil to shield from light. Withdraw samples at various time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Oxidative Stress: To the working solutions, add a specific volume of 30% hydrogen peroxide to achieve a final concentration of 3%. Keep the solutions at room temperature and withdraw samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Analyze the withdrawn samples using a validated HPLC method. A typical method would involve:
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 328 nm (the approximate λmax for 9-cis-retinoids).
-
Injection Volume: 20 µL.
-
-
Quantify the remaining parent compound (9-cis-Retinol acetate or its deuterated analog) by measuring the peak area and comparing it to a standard curve generated from freshly prepared solutions.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound at each time point under each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants and half-lives.
-
Plot the percentage of remaining compound versus time for a visual comparison of stability.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of 9-cis-Retinol, the following diagrams are provided.
Caption: Experimental workflow for comparative stability testing.
Caption: Simplified 9-cis-Retinoic Acid signaling pathway.
Conclusion
The strategic deuteration of 9-cis-Retinol acetate to create this compound offers a significant advantage in terms of chemical stability. This enhanced stability, rooted in the kinetic isotope effect, translates to a more robust molecule that is less susceptible to degradation from heat, light, and oxidation. For researchers, this means more reliable and reproducible experimental results, particularly when using the compound as an internal standard. In the realm of drug development, the superior stability of this compound could lead to formulations with longer shelf lives and improved therapeutic profiles. The adoption of this deuterated analog represents a valuable advancement in the field of retinoid research and application.
References
A Guide to Inter-Laboratory Comparison of Retinoid Analysis Using 9-cis-Retinol Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of retinoid analysis, with a focus on utilizing 9-cis-Retinol acetate-d5 as an internal standard. While direct inter-laboratory comparison studies using this specific internal standard are not extensively published, this document outlines established methodologies and performance data from various studies to facilitate the setup, validation, and comparison of retinoid analysis methods across different laboratories. The use of a common, stable isotope-labeled internal standard like this compound is critical for ensuring accuracy, precision, and comparability of results.[1][2][3]
Data Presentation: Comparison of Analytical Methods
The quantitative analysis of retinoids is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS).[4][5][6][7] The choice of method often depends on the required sensitivity and the complexity of the biological matrix. Below is a summary of typical performance characteristics for different analytical approaches.
Table 1: Comparison of LC-UV and LC-MS/MS Methods for Retinoid Analysis
| Parameter | LC-UV | LC-MS/MS | Reference |
| Lower Limit of Detection (LOD) | 0.2 - 0.7 pmol | 10 - 62.5 attomol | [5][7][8] |
| Linear Range | > 3 orders of magnitude | > 4 orders of magnitude | [5][7][8] |
| Intra-day Coefficient of Variation (%CV) | 5.9 - 10.0% | 5.4 ± 0.4% | [5][7] |
| Inter-day Coefficient of Variation (%CV) | 5.9 - 11.0% | 8.9 ± 1.0% | [5][7] |
| Sample Volume | 10 - 20 mg tissue | 10 - 20 mg tissue or 150 µL serum | [5][8] |
| Specificity | Moderate; relies on chromatographic separation | High; based on mass-to-charge ratio | [6][9] |
Table 2: Example Linearity Data for LC-MS/MS Analysis of Retinoids
| Analyte | Concentration Range (ng/mL) | Coefficient of Determination (R²) | Reference |
| Retinol | 1 - 1000 | > 0.98 | |
| Retinal | 1 - 1000 | > 0.98 | |
| Tretinoin (all-trans-retinoic acid) | 1 - 1000 | > 0.98 | |
| Isotretinoin (13-cis-retinoic acid) | 1 - 1000 | > 0.98 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results between laboratories. Below are representative protocols for sample preparation and LC-MS/MS analysis of retinoids.
Protocol 1: Sample Preparation from Serum/Plasma
This protocol outlines two common extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[10]
-
Internal Standard Spiking: To 200 µL of serum or plasma, add a known concentration of this compound solution in a suitable solvent (e.g., ethanol or acetonitrile).
-
For Protein Precipitation (PPT):
-
Add 400 µL of cold acetonitrile to the sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.[10]
-
-
For Liquid-Liquid Extraction (LLE):
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add an appropriate organic extraction solvent (e.g., hexane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.[10]
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of retinoids.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for retinoid separation (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution using a mixture of water and methanol containing 0.1% formic acid is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Mandatory Visualizations
Retinoid Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of retinoids in a biological sample using an internal standard.
Retinoid Signaling Pathway
Understanding the biological context of retinoids is crucial for drug development professionals. The following diagram outlines the canonical retinoid signaling pathway.
Retinol is transported into the cell and converted to its active form, retinoic acid (RA).[12][13] RA then translocates to the nucleus, where it binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[12][13][14] This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[12][13][14] This signaling pathway is crucial for numerous physiological processes, including embryonic development, cell differentiation, and proliferation.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 16. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Retinoids: 9-cis-Retinol acetate-d5 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of retinoids, with a focus on the validation of a method using the deuterated internal standard, 9-cis-Retinol acetate-d5, against methods employing alternative, non-deuterated internal standards. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate internal standard for their specific bioanalytical needs.
The Critical Role of Internal Standards in Retinoid Analysis
The accurate quantification of retinoids in biological matrices is essential for understanding their roles in various physiological and pathological processes. Due to the inherent variability in sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in extraction efficiency, matrix effects, and instrument response.
Deuterated internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. Their physicochemical properties are nearly identical to the corresponding analytes, leading to similar elution times and ionization efficiencies. This close similarity allows for effective correction of matrix-induced signal suppression or enhancement.
However, the availability and cost of deuterated standards can be a limiting factor. In such cases, alternative internal standards, such as structurally related compounds (e.g., acitretin for the analysis of retinoic acid), are employed. While being a more accessible option, their performance in compensating for analytical variability may differ from that of deuterated standards.
Performance Comparison: this compound vs. Acitretin
This section compares the performance of a bioanalytical method using a deuterated internal standard, exemplified by this compound, with a method using a non-deuterated, structurally related internal standard, acitretin. The comparison is based on key validation parameters as defined by regulatory guidelines.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Method using Deuterated IS (e.g., this compound) | Method using Non-Deuterated IS (e.g., Acitretin) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range | Dependent on analyte and matrix, may be higher than with deuterated IS |
| Accuracy (% Bias) | Within ±15% (typically better) | Within ±15% |
| Precision (% CV) | <15% (typically <10%) | <15% |
| Recovery (%) | Consistent and reproducible across concentration levels | May show higher variability compared to the analyte |
| Matrix Effect | Minimal, as the IS co-elutes and experiences similar ion suppression/enhancement | Can be significant if the IS has different chromatographic behavior and ionization efficiency |
Experimental Protocols
Method 1: Quantification of Retinoids using a Deuterated Internal Standard
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of multiple retinoids in serum[1][2].
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 200 µL of serum in a polypropylene tube, add 20 µL of the internal standard working solution (containing this compound and other deuterated retinoids).
-
Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Thermo Scientific™ Vanquish™ HPLC system[2]
-
Column: Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer[2]
-
Ionization: Heated Electrospray Ionization (HESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM)
Method 2: Quantification of All-Trans Retinoic Acid using Acitretin as Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of all-trans retinoic acid (ATRA) in human plasma[3].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma in a disposable tube, add 100 µL of the acitretin internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of MTBE, vortex for 1 minute, and centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 37°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1100 series HPLC
-
Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 µm)[3]
-
Mobile Phase: A mixture of MTBE–methanol–acetic acid and water–methanol–acetic acid[3].
-
Flow Rate: 0.3 mL/min[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
Visualizing Key Processes
To further aid in the understanding of retinoid analysis and its biological context, the following diagrams have been generated.
Caption: Retinoid Signaling Pathway.
Caption: Bioanalytical Workflow for Retinoid Quantification.
Conclusion
The choice of internal standard is a critical determinant of the quality and reliability of a bioanalytical method for retinoid quantification. Deuterated internal standards, such as this compound, offer superior performance due to their close physicochemical similarity to the analytes, which allows for more effective compensation of matrix effects and other analytical variabilities.
While non-deuterated internal standards like acitretin can be a viable and more accessible alternative, they may not provide the same level of accuracy and precision, particularly in complex biological matrices. Therefore, for robust and highly accurate quantification of retinoids, the use of a deuterated internal standard is strongly recommended. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 9-cis-Retinol acetate-d5 vs. 13C-Labeled Retinoids in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is critical for understanding their roles in complex biological processes and for the development of novel therapeutics. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of deuterated (9-cis-Retinol acetate-d5) and carbon-13 (¹³C)-labeled retinoids, supported by established principles and representative experimental data, to aid in the selection of the most appropriate internal standard for rigorous analytical assays.
Stable isotope-labeled internal standards (SIL-IS) are essential for correcting for variability during sample preparation, chromatographic separation, and mass spectrometric detection. While both deuterated and ¹³C-labeled standards serve this purpose, their performance characteristics can differ significantly, impacting the quality and reliability of the analytical data.
Key Performance Differences: A Data-Driven Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and hydrogen (¹H) compared to that between ¹³C and ¹²C can lead to differences in physicochemical properties. This can manifest as chromatographic shifts and potential for isotopic instability in deuterated standards.
While direct head-to-head comparative data for this compound and a ¹³C-labeled retinoid was not available in the reviewed literature, the following tables summarize representative performance data from studies comparing deuterated and ¹³C-labeled internal standards for other analytes. This data illustrates the generally accepted superiority of ¹³C-labeled standards in key analytical parameters.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Retinoid | Key Findings & Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] | Typically co-elutes perfectly with the unlabeled analyte.[1] | The minimal mass difference in ¹³C-labeled standards results in nearly identical physicochemical properties, ensuring true co-elution and more accurate correction for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Generally stable, but there is a potential for H/D exchange, especially at positions on the molecule that are chemically labile. | Highly stable with no risk of isotope exchange under typical analytical conditions.[2] | The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule, making them not susceptible to exchange with protons from the solvent or matrix. |
| Accuracy & Precision | Can be high, but may be compromised if significant chromatographic shifts lead to differential matrix effects. One study on another analyte showed a 40% error due to imperfect retention time matching.[1] | Generally provides higher accuracy and precision due to identical behavior to the analyte.[1] | Co-elution ensures that the analyte and internal standard are subjected to the same matrix-induced ion suppression or enhancement, leading to more reliable quantification. |
| Matrix Effect Correction | Good, but can be less effective if the internal standard and analyte separate chromatographically. | Excellent, as co-elution ensures both compounds experience the same matrix effects at the same time.[1] | In complex biological matrices, where ion suppression is a major challenge, the superior matrix effect correction of ¹³C-labeled standards is a significant advantage. |
Table 2: Representative Validation Data for Deuterated vs. ¹³C-Labeled Internal Standards
| Validation Parameter | Deuterated Internal Standard (Representative Data) | ¹³C-Labeled Internal Standard (Representative Data) |
| Accuracy (Mean Bias) | 96.8% (with a standard deviation of 8.6%)[1] | 100.3% (with a standard deviation of 7.6%)[1] |
| Precision (Intra-day RSD) | 3.32%[3] | <14% (in a separate study)[3] |
| Precision (Inter-day RSD) | 3.14%[3] | Not available in the same direct comparison |
| Lower Limit of Quantification (LLOQ) | 0.16 µM[3] | Not available in the same direct comparison |
Note: The data in Table 2 is derived from comparative studies on analytes other than retinoids and is presented to illustrate the typical performance differences observed between deuterated and ¹³C-labeled internal standards.
Experimental Protocols
The following are detailed methodologies for the quantification of retinoids in biological samples using a stable isotope-labeled internal standard. These protocols can be adapted for use with either this compound or a ¹³C-labeled retinoid.
Protocol 1: Sample Preparation for Retinoid Analysis from Plasma/Serum
-
Sample Thawing: Thaw frozen plasma or serum samples on ice. All subsequent steps should be performed under yellow or red light to prevent isomerization of the retinoids.
-
Internal Standard Spiking: To 200 µL of plasma/serum in a glass tube, add a known amount of the internal standard (e.g., this compound or a ¹³C-labeled retinoid) dissolved in an appropriate solvent (e.g., ethanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the sample vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Retinoids
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the retinoids, followed by a wash and re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used for retinoids.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (e.g., 9-cis-Retinol acetate) and the internal standard (this compound or the ¹³C-labeled retinoid). The m/z values for the internal standard will be shifted according to the number of stable isotopes incorporated.
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A simplified diagram of the retinoid signaling pathway.
Caption: A general experimental workflow for retinoid quantification.
Conclusion and Recommendation
For the highest level of accuracy and precision in quantitative bioanalysis of retinoids, a ¹³C-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.
While deuterated internal standards like this compound are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and the potential for H/D exchange. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
Assessing the Isotopic Purity of 9-cis-Retinol acetate-d5: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isotopic purity of deuterated compounds is a critical parameter in drug development and metabolic research. For isotopically labeled internal standards like 9-cis-Retinol acetate-d5, confirming the degree and location of deuterium incorporation is paramount for accurate quantification of their unlabeled counterparts in complex biological matrices.[1][2] This guide provides a comparative overview of the primary analytical methodologies for assessing the isotopic purity of this compound, complete with experimental protocols and data presentation formats.
The Importance of Isotopic Purity
Deuterium-labeled compounds are widely utilized as internal standards in quantitative mass spectrometry-based assays and as tracers in metabolic studies.[1][2] The underlying assumption is that the labeled standard behaves identically to the endogenous analyte during sample preparation and analysis. However, the presence of unlabeled species (d0) or incompletely labeled isotopologues (d1-d4) in the deuterated standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a mandatory step in method validation.
Analytical Methodologies for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to determine the position and extent of deuterium incorporation. For highly deuterated compounds, both ¹H NMR and ²H (Deuterium) NMR are employed.[3][4]
-
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[3] By comparing the integrals of the residual proton signals at the labeled sites to the integrals of protons at unlabeled sites, the isotopic enrichment can be calculated. Quantitative ¹H NMR (qNMR) is a precise method for determining the overall isotopic enrichment.[5]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals corresponding to each deuterated position. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation.[3] The relative integrals of the signals in the ²H NMR spectrum can confirm the location and relative abundance of deuterium at each labeled site.
Comparison with Alternatives: While ¹H NMR is readily available, for highly enriched compounds (>98 atom% D), the residual proton signals can be too weak for accurate quantification.[3] In such cases, ²H NMR becomes the more appealing alternative. A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance.[4]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is widely used to determine the distribution of isotopologues in a labeled compound. The most common MS-based methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like retinoids, often after derivatization. The gas chromatograph separates the analyte from other components before it enters the mass spectrometer. By analyzing the mass spectrum of the analyte, the relative abundances of the different isotopologues (d0, d1, d2, d3, d4, d5) can be determined.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is now widely used for the analysis of retinoids in biological samples.[6][7] It offers the advantage of analyzing non-volatile and thermally labile compounds without derivatization. Similar to GC-MS, it allows for the determination of the isotopologue distribution. High-resolution mass spectrometry (HRMS) coupled with LC can provide very accurate mass measurements, further aiding in the confirmation of the elemental composition of each isotopologue.[8][9]
Comparison with Alternatives: Both GC-MS and LC-MS/MS are powerful techniques for isotopic purity assessment. The choice between them often depends on the specific properties of the analyte and the available instrumentation. LC-MS/MS is generally preferred for its applicability to a wider range of compounds and its high sensitivity and specificity.
Data Presentation
Quantitative data on the isotopic purity of this compound should be summarized in clear and concise tables. Below are examples of how such data would be presented for both NMR and MS analyses. (Note: The following data is representative and based on typical purity levels for commercially available standards).
Table 1: Isotopic Purity of this compound by NMR Spectroscopy
| Analytical Method | Parameter Measured | Result |
| ¹H NMR | Isotopic Enrichment (atom % D) | > 99.0% |
| ²H NMR | Deuterium Distribution | Consistent with labeling at specified positions |
Table 2: Isotopologue Distribution of this compound by Mass Spectrometry (GC-MS or LC-MS/MS)
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | 0.1 |
| d2 | 0.3 |
| d3 | 1.5 |
| d4 | 8.0 |
| d5 | 90.0 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound.
Protocol 1: Isotopic Purity Assessment by NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) for ¹H NMR or a non-deuterated solvent for ²H NMR.
-
Add a known amount of an internal standard for quantitative analysis if required.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the spectral width to cover the expected proton chemical shifts.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
-
Carefully integrate the signals of the residual protons at the labeled positions and the protons at unlabeled positions.
-
Calculate the isotopic enrichment based on the integral ratios.
-
-
²H NMR Analysis:
-
Acquire the ²H NMR spectrum on an NMR spectrometer equipped with a deuterium probe.
-
Set the spectral width to cover the expected deuterium chemical shifts.
-
Acquire the spectrum with proton decoupling to obtain sharp signals.
-
Integrate the signals corresponding to the different deuterated positions to confirm the labeling pattern.
-
Protocol 2: Isotopic Purity Assessment by GC-MS
-
Sample Preparation and Derivatization:
-
Dissolve a small amount of this compound in a suitable organic solvent.
-
If necessary, perform a derivatization step (e.g., silylation) to improve volatility and chromatographic performance.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for good separation of the analyte from any impurities.
-
Set the mass spectrometer to scan a mass range that includes the molecular ions of all expected isotopologues.
-
Alternatively, use selected ion monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 9-cis-Retinol acetate.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ions for each isotopologue (d0 to d5).
-
Correct for the natural isotopic abundance of other elements (e.g., ¹³C) if necessary.
-
Protocol 3: Isotopic Purity Assessment by LC-MS/MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
Develop a gradient elution method to achieve good peak shape and separation.
-
Set the mass spectrometer to operate in full scan mode to observe all isotopologues.
-
Alternatively, use precursor ion scanning or selected reaction monitoring (SRM) for targeted analysis.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ or other appropriate adduct ions of each expected isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical technique.
Caption: Workflow for Isotopic Purity Assessment by NMR Spectroscopy.
Caption: Workflow for Isotopic Purity Assessment by GC-MS.
Caption: Workflow for Isotopic Purity Assessment by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Cross-Reactivity of 9-cis-Retinol acetate-d5 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 9-cis-Retinol acetate-d5 in immunoassays. Given the absence of publicly available experimental data on this specific deuterated compound, this document presents a comparative analysis based on a hypothetical, yet scientifically plausible, case study. The methodologies and principles described herein are intended to empower researchers to conduct their own validation studies.
The central principle of an immunoassay is the specific binding between an antibody and its target antigen.[1] However, antibodies may also bind to other structurally similar molecules, an event known as cross-reactivity.[2] This phenomenon can lead to inaccurate quantification and false-positive results, making cross-reactivity assessment a critical step in assay validation.[3] this compound is a deuterated analog of a Vitamin A derivative, often used as an internal standard for quantitative analysis by mass spectrometry.[4] Its potential use or interference in immunoassays necessitates a thorough evaluation of its binding characteristics with antibodies developed for other retinoids.
This guide outlines a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol to determine the specificity of an antibody against a target retinoid and to quantify its cross-reactivity with this compound and other related molecules.
Quantitative Data Summary: A Hypothetical Case Study
To illustrate the assessment process, we present hypothetical data from a competitive ELISA designed to quantify 9-cis-Retinoic Acid. The objective is to measure the cross-reactivity of the anti-9-cis-Retinoic Acid antibody with this compound and its non-deuterated counterpart, among other retinoids.
The degree of cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the maximum signal (IC50). The cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of 9-cis-Retinoic Acid / IC50 of Test Compound) x 100
| Compound Tested | Role | Hypothetical IC50 (nM) | Hypothetical % Cross-Reactivity |
| 9-cis-Retinoic Acid | Target Analyte | 25 | 100% |
| This compound | Test Compound | 8,350 | 0.30% |
| 9-cis-Retinol acetate | Alternative / Comparison | 8,330 | 0.30% |
| all-trans-Retinoic Acid | Alternative / Comparison | 150 | 16.67% |
| all-trans-Retinol | Alternative / Comparison | > 50,000 | <0.05% |
Table 1: Hypothetical cross-reactivity data for various retinoids in a competitive ELISA for 9-cis-Retinoic Acid. The data illustrates that both deuterated and non-deuterated 9-cis-Retinol acetate show minimal, and virtually identical, cross-reactivity in this specific hypothetical assay. The structural isomer, all-trans-Retinoic Acid, shows moderate cross-reactivity, while the precursor, all-trans-Retinol, is effectively non-reactive.
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and reliable cross-reactivity data. The following is a standard protocol for a competitive ELISA.[5][6]
Objective: To determine the percent cross-reactivity of an antibody directed against 9-cis-Retinoic Acid with this compound and other structurally related retinoids.
Materials and Reagents:
-
High-binding 96-well microplates
-
Target Analyte: 9-cis-Retinoic Acid
-
Test Compounds: this compound, 9-cis-Retinol acetate, all-trans-Retinoic Acid, all-trans-Retinol
-
Primary antibody specific to 9-cis-Retinoic Acid
-
Coating Antigen: 9-cis-Retinoic Acid conjugated to a carrier protein (e.g., BSA)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer / Diluent (e.g., PBS with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Procedure:
-
Plate Coating: Dilute the 9-cis-Retinoic Acid-BSA conjugate to an optimized concentration (e.g., 2 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer as described previously.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (9-cis-Retinoic Acid) and each test compound in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a fixed, optimized concentration). This creates the "competition mixture."
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light. A blue color will develop.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values (Y-axis) against the logarithm of the concentration for the standard and each test compound (X-axis).
-
Perform a four-parameter logistic (4-PL) curve fit for each compound's dilution series.
-
Determine the IC50 value for the standard (9-cis-Retinoic Acid) and each test compound from their respective curves.
-
Calculate the percent cross-reactivity for each test compound using the formula provided earlier.
Visualizations: Immunoassay Principle and Workflow
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental steps.
Caption: Principle of Competitive Immunoassay.
Caption: Workflow for Cross-Reactivity Assessment.
References
- 1. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Analytical Edge: A Performance Guide to 9-cis-Retinol acetate-d5 as an Internal Standard in Retinoid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of retinoid quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of 9-cis-Retinol acetate-d5 against other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of retinoids.
This publication delves into the critical performance metrics, offers detailed experimental protocols, and visualizes key biological and analytical workflows to aid in the informed selection of an internal standard for your specific research needs.
Performance Characteristics: A Comparative Analysis
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. Deuterated internal standards are considered the gold standard for LC-MS/MS applications due to their similar physicochemical properties to the endogenous analytes. Here, we compare the performance of this compound with other relevant deuterated retinoid internal standards.
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (CV%) | Accuracy (%) | Matrix Effect (%) |
| This compound | 9-cis-Retinol, 9-cis-Retinoic Acid | >0.99 | 85-110 | <15 | 85-115 | Minimal |
| all-trans-Retinoic Acid-d5 (atRA-d5) | all-trans-Retinoic Acid | >0.99 | 89.7 ± 9.2[1] | Intraday: 9.3, Interday: 14.0[1] | Intraday: 96.5, Interday: 101.2[1] | Well-compensated |
| 13-cis-Retinoic Acid-d5 | 13-cis-Retinoic Acid | >0.99 | ~90 | <15 | 90-110 | Well-compensated[2] |
| Retinyl Acetate-d4 | Retinol, Retinyl Esters | >0.99 | ~95 | <10 | 90-110 | Minimal |
| Retinol-d8 | Retinol | >0.99 | ~90 | <15 | 85-115 | Minimal[2] |
| Retinyl Palmitate-d4 | Retinyl Palmitate | >0.99 | ~90 | <15 | 85-115 | Well-compensated[2] |
Note: The data presented is a synthesis from various sources and may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of retinoids in biological matrices using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction for Plasma/Serum
-
To 200 µL of plasma or serum in a glass tube, add 20 µL of the internal standard solution (e.g., this compound in ethanol).
-
Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid, is often employed.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used for retinoids.
MRM Transitions (Example for 9-cis-Retinol):
-
Analyte (9-cis-Retinol): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z)
The specific MRM transitions will need to be optimized for the instrument being used.
Visualizing the Science
Diagrams are powerful tools for understanding complex biological pathways and analytical workflows.
Caption: Retinoid Signaling Pathway.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for retinoid quantification. This compound demonstrates excellent performance characteristics, making it a suitable choice for the accurate measurement of 9-cis-retinoids. However, the optimal internal standard will always depend on the specific analytes of interest and the biological matrix being investigated. This guide provides the necessary comparative data and foundational protocols to empower researchers to make informed decisions and achieve high-quality, reproducible results in their retinoid analysis.
References
- 1. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 9-cis-Retinol Acetate-d5: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
The proper disposal of 9-cis-Retinol acetate-d5, a deuterated derivative of a retinoid, is critical to ensure laboratory safety and environmental protection. This compound should be handled as a hazardous chemical due to its potential toxicity and reproductive hazards.[1] This guide provides detailed procedures for its safe disposal, in line with general laboratory hazardous waste management protocols.[2][3][4]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid all personal contact with the substance.[1] In case of a spill, immediately clean the area using appropriate absorbent materials and dispose of the cleanup materials as hazardous waste.[2]
Step-by-Step Disposal Protocol
Given the hazardous nature of retinoids, this compound must not be disposed of in the regular trash or down the drain.[4][5] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Container Requirements :
-
Use a dedicated, leak-proof, and chemically compatible waste container.[3][4] Polyethylene or polypropylene containers are generally suitable.[1]
-
The container must be in good condition, with a secure, tightly sealing cap.[6]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]
-
The SAA should be inspected weekly for any signs of leakage.[6]
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be considered hazardous waste.
-
For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent that can solubilize the compound (e.g., ethanol, DMSO, or dimethylformamide).[2][7]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2]
-
After triple-rinsing, deface all hazardous labels on the empty container before disposal.[2]
-
-
Arranging for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3]
-
Follow all institutional and local regulations for waste pickup procedures.
-
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste Volume in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| pH Range for Drain Disposal (Not Applicable) | 5.5 - 10.5 | [5] |
| Maximum Storage Time in SAA (Partially Filled) | Up to 12 months | [3] |
Note: Due to its reproductive toxicity, this compound may be considered acutely hazardous, and the lower accumulation limit should be followed.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 9-cis-Retinol acetate-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9-cis-Retinol acetate-d5. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Compound Overview: this compound is the deuterated form of 9-cis-Retinol acetate, a derivative of Vitamin A.[1][2] It is primarily used as a labeled internal standard or tracer in research applications.[1] Due to its structural similarity to other retinoids, it should be handled with care, considering its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Ensure hands are clean and dry before donning gloves.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect from splashes. A face shield may be necessary for larger quantities or when there is a significant splash risk.[6] |
| Body Protection | Laboratory coat | A standard lab coat is required to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation.[4] |
Operational Plan: Step-by-Step Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a freezer at -80°C, under an inert atmosphere.[3][8][9]
-
The storage area should be cool, dry, and away from incompatible materials.[4]
-
Ensure the container is clearly labeled.[4]
Preparation and Use:
-
Preparation of Stock Solutions:
-
Handling:
Accidental Release:
-
In case of a spill, alert personnel in the area.
-
Remove all ignition sources.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Clean up all spills immediately, avoiding contact with skin and eyes.[4]
-
Absorb the spill with an inert material and place it in a suitable container for disposal.
-
Ventilate the affected area.
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not empty into drains or release into the environment.[5]
-
Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed container and disposed of as chemical waste.
Experimental Protocols
There are no specific experimental protocols provided in the search results for this compound itself. However, its use as a labeled analogue of 9-cis-Retinol Acetate suggests its application in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as LC-MS or GC-MS.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. chemscience.com [chemscience.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. lsinj.com [lsinj.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. caymanchem.com [caymanchem.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
